Antitumor agent-80
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H20ClNO2 |
|---|---|
Peso molecular |
389.9 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-5-methyl-3-[4-[(2-methylphenyl)methoxy]phenyl]-1,2-oxazole |
InChI |
InChI=1S/C24H20ClNO2/c1-16-5-3-4-6-20(16)15-27-22-13-9-19(10-14-22)24-23(17(2)28-26-24)18-7-11-21(25)12-8-18/h3-14H,15H2,1-2H3 |
Clave InChI |
DHOAEBBBHSQPBX-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling Antitumor Agent-80: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed overview of the discovery, synthesis, and biological evaluation of Antitumor agent-80, a novel psoralen (B192213) derivative identified as a promising candidate for anti-cancer therapy. The agent, also known as compound 3c, has demonstrated significant cytotoxic effects against human breast cancer cell lines. This document outlines the core scientific findings, experimental methodologies, and potential mechanisms of action to support further research and development in the field of oncology.
Discovery and Rationale
This compound (compound 3c) was developed as part of a research initiative to explore the anti-cancer potential of psoralen derivatives.[1] Psoralens are a class of naturally occurring compounds known for their photosensitizing properties and ability to intercalate with DNA.[2][3] The research aimed to synthesize and evaluate a series of novel psoralen derivatives with various substituents at the C-5 position to investigate their structure-activity relationship in both the presence and absence of UVA irradiation.[1]
The discovery process involved a systematic evaluation of these derivatives for their cytotoxic activity against a panel of human breast cancer cell lines: MDA-MB-231 (triple-negative), T47-D (ER+, PR+, HER2-), and SK-BR-3 (HER2+).[1] Among the synthesized compounds, the 4-bromobenzyl amide derivative, designated as this compound (compound 3c), exhibited the most potent "dark" cytotoxicity (activity without photoactivation) against the T47-D cell line.[1]
Synthesis of this compound (Compound 3c)
The synthesis of this compound is a multi-step process starting from commercially available psoralen. The general synthetic scheme involves the modification of the psoralen backbone to introduce a carboxylic acid functional group, which is then coupled with 4-bromobenzylamine.
A detailed, step-by-step synthesis protocol is required from the primary research paper to be fully elaborated here. This would include specific reagents, solvents, reaction times, temperatures, and purification methods (e.g., column chromatography, recrystallization) for each step leading to the final compound.
Biological Activity and Data
This compound has demonstrated significant and selective cytotoxic activity against breast cancer cell lines. The quantitative data from the primary study are summarized below for comparative analysis.
| Compound | Cell Line | IC50 (µM) - Dark Cytotoxicity |
| This compound (3c) | T47-D | 10.14 [1] |
| Doxorubicin (Reference) | T47-D | 1.46[1] |
| Tamoxifen Citrate (Reference) | T47-D | 20.86[1] |
| Lapatinib (Reference) | T47-D | 9.78[1] |
Table 1: In vitro dark cytotoxicity of this compound and reference drugs against the T47-D breast cancer cell line.
The study also evaluated the phototoxicity of a related derivative, compound 3g (a furanylamide derivative), which showed high phototoxicity against SK-BR-3 cells (IC50 = 2.71 µM).[1] This highlights the potential for developing both light-activated and non-light-activated therapeutic agents from this psoralen scaffold.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for the dark cytotoxicity of this compound is still under investigation. However, initial studies suggest the induction of apoptosis.[1] Morphological changes in treated cancer cells are indicative of programmed cell death.
Furthermore, molecular docking studies on a related, highly phototoxic derivative (3g) suggest a potential interaction with the active site of the HER2 protein.[1] This finding, while not directly demonstrated for this compound, points towards a possible mechanism involving the inhibition of key signaling pathways in cancer cell proliferation and survival. Psoralen compounds, in general, are known to interact with DNA, and this remains a potential mechanism for this compound.[2][3]
Below is a proposed logical workflow for the discovery and initial evaluation of this compound.
A potential signaling pathway involved in the action of psoralen derivatives is illustrated below. This is a generalized pathway and requires specific experimental validation for this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. The following outlines the general methodologies employed in the discovery of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human breast cancer cell lines (MDA-MB-231, T47-D, SK-BR-3) were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound and other psoralen derivatives for a specified period (e.g., 48-72 hours). Control wells received the vehicle (e.g., DMSO) at the same concentration used for the test compounds.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of each well was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage relative to the control, and IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Apoptosis Assessment
The induction of apoptosis was qualitatively assessed by observing changes in cell morphology.
-
Cell Treatment: SK-BR-3 cells were treated with a specific concentration of the test compound.
-
Microscopic Observation: At various time points, the cells were observed under a light microscope.
-
Morphological Analysis: Cells were examined for characteristic signs of apoptosis, such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.
Conclusion and Future Directions
This compound (compound 3c) has emerged as a promising lead compound from a series of novel psoralen derivatives. Its significant dark cytotoxicity against the T47-D breast cancer cell line warrants further investigation. Future research should focus on:
-
Detailed Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models of breast cancer.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound.
-
Structure-Activity Relationship (SAR) Optimization: Synthesizing and evaluating further analogues to improve potency and selectivity.
The findings presented in this guide provide a solid foundation for the continued development of Anttumor agent-80 as a potential therapeutic agent for the treatment of breast cancer.
References
- 1. Novel psoralen derivatives as anti-breast cancer agents and their light-activated cytotoxicity against HER2 positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of psoralens as anti-tumoral agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psoralen - Wikipedia [en.wikipedia.org]
In Vitro Evaluation of Antitumor Agent-80: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro evaluation of Antitumor agent-80, a novel psoralen (B192213) derivative identified as compound 3c in recent anticancer research. This document details the experimental methodologies, presents key quantitative data, and illustrates the putative signaling pathways involved in its mechanism of action. This compound has demonstrated significant cytotoxic effects against human breast cancer cell lines, warranting further investigation as a potential therapeutic candidate.
Quantitative Data Summary
The in vitro cytotoxic activity of this compound was evaluated against a panel of human breast cancer cell lines and a normal human lung fibroblast cell line. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay. The results are summarized below.
| Cell Line | Receptor Status | This compound (Compound 3c) IC50 (µM) | Doxorubicin IC50 (µM) | Tamoxifen (B1202) Citrate IC50 (µM) |
| T47-D | ER+, PR+, HER2- | 10.14 | 0.23 | 9.70 |
| MDA-MB-231 | ER-, PR-, HER2- | > 50 | 0.28 | > 50 |
| SK-BR-3 | ER-, PR-, HER2+ | > 50 | 0.35 | > 50 |
| MRC-5 (Normal) | - | > 50 | 2.51 | 31.3 |
Experimental Protocols
Cell Culture
Human breast cancer cell lines (T47-D, MDA-MB-231, and SK-BR-3) and the normal human lung fibroblast cell line (MRC-5) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of this compound were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Procedure:
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
The culture medium was replaced with fresh medium containing various concentrations of this compound, doxorubicin, or tamoxifen citrate. A vehicle control (DMSO) was also included.
-
The plates were incubated for 48 hours.
-
Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined from the dose-response curves.
Light-Activated Cytotoxicity Assay
The phototoxicity of this compound was assessed to determine if its cytotoxic effects are enhanced by UVA irradiation.
Procedure:
-
Cells were seeded in 96-well plates as described for the standard cytotoxicity assay.
-
After 24 hours, the medium was replaced with fresh medium containing the test compounds.
-
The plates were then exposed to UVA light (365 nm) for a specified duration. A parallel set of plates was kept in the dark as a control.
-
Following irradiation, the plates were incubated for 48 hours.
-
Cell viability was determined using the MTT assay as described above.
Apoptosis Assessment by Cellular Morphology
Changes in cell morphology indicative of apoptosis were observed using phase-contrast microscopy.
Procedure:
-
SK-BR-3 cells were seeded in 6-well plates and treated with various concentrations of the test compounds.
-
The cells were incubated for 48 hours.
-
Cellular morphology was observed and photographed using an inverted phase-contrast microscope. Apoptotic features such as cell shrinkage, rounding, and detachment were noted.
Signaling Pathways and Experimental Workflows
General Workflow for In Vitro Cytotoxicity Evaluation
The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of this compound.
Caption: General workflow for in vitro cytotoxicity testing.
Proposed Mechanism of Action Involving HER2
While the precise mechanism of this compound is still under investigation, related psoralen derivatives have been shown to interact with the HER2 signaling pathway. The following diagram depicts a simplified representation of the HER2 pathway and potential points of inhibition by antitumor agents.
Caption: Simplified HER2 signaling pathway and potential inhibition.
This guide provides a foundational understanding of the in vitro evaluation of this compound. Further studies are required to fully elucidate its mechanism of action and to assess its therapeutic potential in preclinical and clinical settings.
In-Depth Technical Guide: Effects of Antitumor Agent-80 on the T47-D Cell Line
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and inferred effects of Antitumor agent-80, a psoralen (B192213) derivative, on the T47-D human breast cancer cell line. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the plausible signaling pathways involved in its antitumor activity.
Introduction to this compound
This compound, also identified as compound 3c, is a synthetic derivative of psoralen, specifically a 4-bromobenzyl amide derivative. Psoralens are a class of naturally occurring furanocoumarins known for their photosensitizing properties. However, recent research has highlighted the potential of psoralen derivatives to exhibit cytotoxic effects against cancer cells even in the absence of photoactivation, a phenomenon referred to as "dark cytotoxicity".[1][2][3] this compound has demonstrated notable dark cytotoxicity against the T47-D breast cancer cell line, which is an estrogen receptor (ER) positive and progesterone (B1679170) receptor (PR) positive luminal A subtype.
Quantitative Data Summary
The primary cytotoxic effect of this compound on the T47-D cell line has been quantified, providing a benchmark for its potency. The available data from in vitro studies is summarized in the table below.
| Parameter | Cell Line | Value | Reference |
| IC50 (Dark Cytotoxicity) | T47-D | 10.14 µM | [1][4] |
Note: The IC50 value represents the concentration of this compound required to inhibit the growth of 50% of the T47-D cell population after a 48-hour treatment period without UVA irradiation. This activity is comparable to some established chemotherapeutic agents.[1]
Inferred Mechanism of Action and Signaling Pathways
While direct experimental evidence detailing the precise molecular mechanism of this compound in T47-D cells is limited, the known activities of other psoralen derivatives in breast cancer cells allow for the inference of a plausible mechanism of action. It is hypothesized that this compound induces apoptosis and inhibits cell proliferation through the modulation of key signaling pathways.
Induction of Apoptosis
Morphological changes observed in cancer cells treated with psoralen derivatives are consistent with the induction of apoptosis, or programmed cell death.[1] This process is likely mediated through the intrinsic apoptotic pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Psoralen derivatives have been shown to influence the expression of these proteins, leading to mitochondrial dysfunction and the activation of caspases, which are the executioners of apoptosis.[5][6][7]
Modulation of Signaling Pathways
Psoralen derivatives are known to interfere with critical signaling cascades that regulate cell survival and proliferation in breast cancer.[8] The two primary pathways likely affected by this compound in T47-D cells are the PI3K/Akt and MAPK/ERK pathways.
-
PI3K/Akt Pathway: This pathway is frequently hyperactivated in breast cancer and plays a crucial role in promoting cell survival and proliferation. Some psoralen derivatives have been shown to inhibit the PI3K/Akt signaling cascade, leading to decreased cell viability.[8][9]
-
MAPK/ERK Pathway: The MAPK/ERK pathway is another key regulator of cell growth and differentiation. Psoralens have been demonstrated to modulate this pathway, which can contribute to their antitumor effects.[10][11][12]
The following diagram illustrates the inferred signaling pathway for the action of this compound in T47-D cells.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the effects of this compound on the T47-D cell line.
Cell Culture
-
Cell Line: T47-D (human breast ductal carcinoma).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: T47-D cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution). A vehicle control (e.g., DMSO) is also included. Cells are incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: T47-D cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. FITC fluorescence (Annexin V) is detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative / PI-positive: Necrotic cells.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: T47-D cells are treated with this compound, and total protein is extracted using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Conclusion and Future Directions
This compound (compound 3c) demonstrates significant cytotoxic effects against the T47-D breast cancer cell line in the absence of photoactivation. While the precise molecular mechanisms are still under investigation, it is plausible that its antitumor activity is mediated through the induction of apoptosis and the modulation of key pro-survival signaling pathways such as PI3K/Akt and MAPK/ERK.
Further research is warranted to confirm these inferred mechanisms. Specifically, future studies should focus on:
-
Quantifying the apoptotic cell population in T47-D cells following treatment with this compound using Annexin V/PI staining.
-
Assessing the activation of caspases (e.g., caspase-3, -7, -9) and the cleavage of PARP.
-
Investigating the expression levels of Bcl-2 family proteins to confirm the involvement of the intrinsic apoptotic pathway.
-
Performing detailed Western blot analyses to confirm the effects of this compound on the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways.
A thorough understanding of the molecular targets and signaling pathways affected by this compound will be crucial for its further development as a potential therapeutic agent for estrogen receptor-positive breast cancer.
References
- 1. Novel psoralen derivatives as anti-breast cancer agents and their light-activated cytotoxicity against HER2 positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of psoralens as anti-tumoral agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Novel psoralen derivatives as anti-breast cancer agents and their light-activated cytotoxicity against HER2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of anti-apoptotic Bcl-2 family protein Mcl-1 by S6 kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjgnet.com [wjgnet.com]
- 9. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein kinase C targeting of luminal (T-47D), luminal/HER2-positive (BT474), and triple negative (HCC1806) breast cancer cells in-vitro with AEB071 (Sotrastaurin) is efficient but mediated by subtype specific molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Antitumor Agent-80: A Technical Overview
The designation "Antitumor agent-80" is not a unique identifier and has been used in preclinical research to refer to at least three distinct investigational compounds: a psoralen (B192213) derivative termed Anticancer agent 80 (Compound 3c) , a multikinase inhibitor known as AD80 , and a C-terminal Hsp90 inhibitor identified as L80 (also reported as NCT-80) . This technical guide provides an in-depth overview of the preclinical data available for each of these agents, targeting researchers, scientists, and drug development professionals.
Anticancer Agent 80 (Compound 3c): A Novel Psoralen Derivative
Anticancer agent 80 (Compound 3c) is a novel psoralen derivative investigated for its potential in treating breast cancer. Psoralens are a class of compounds known for their photosensitizing properties, but recent studies have also highlighted their anticancer activities in the absence of photoactivation.
Data Presentation
Table 1: In Vitro Cytotoxicity of Anticancer Agent 80 (Compound 3c)
| Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI) vs. MRC-5 |
| T47-D | Estrogen-positive Breast Cancer | 10.14 | > 11.9 |
| MDA-MB-231 | Triple-Negative Breast Cancer | > 100 | - |
| SK-BR-3 | HER2-positive Breast Cancer | > 100 | - |
| MRC-5 | Normal Human Fetal Lung Fibroblast | > 121 | - |
Data sourced from Aekrungrueangkit C, et al., 2022.[1]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human breast cancer cell lines (T47-D, MDA-MB-231, SK-BR-3) and a normal human fetal lung fibroblast cell line (MRC-5) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of Anticancer agent 80 (Compound 3c) for 48 hours.
-
Viability Assessment: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves. The selectivity index (SI) was determined by dividing the IC50 value in the normal cell line by the IC50 value in the cancer cell line.[1]
Mandatory Visualization
AD80: A Multikinase Inhibitor
AD80 is a potent, orally bioavailable, multi-kinase inhibitor that has demonstrated significant anti-neoplastic properties in various cancer models, including colorectal, pancreatic, and hematological malignancies. Its mechanism of action involves the inhibition of several key signaling pathways that are often dysregulated in cancer.
Data Presentation
Table 2: In Vitro Efficacy of AD80 in Colorectal Cancer Cells
| Cell Line | Molecular Subtype | IC50 (µM) after 72h |
| HCT116 | KRAS mutant, PIK3CA mutant | 0.44 |
| HT29 | BRAF mutant, PIK3CA mutant | 0.38 |
| Caco-2 | KRAS wild-type, BRAF wild-type | 0.98 |
Data interpretation based on Machado-Neto JA, et al., 2022.[2]
Table 3: Kinase Inhibitory Profile of AD80
| Target Kinase | IC50 (nM) |
| RET (wild-type) | 4 |
| RET (V804M mutant) | 0.4 |
| RET (V804L mutant) | 0.6 |
Data sourced from BenchChem.[3]
Experimental Protocols
Clonogenicity Assay
-
Cell Seeding: Colorectal cancer cells were seeded at a low density in 6-well plates.
-
Treatment: Cells were treated with AD80 at various concentrations for a specified period.
-
Colony Formation: The medium was replaced with fresh, drug-free medium, and the cells were allowed to grow for 10-14 days until visible colonies formed.
-
Staining and Quantification: Colonies were fixed with methanol (B129727) and stained with crystal violet. The number of colonies was then counted.[2]
Western Blot Analysis
-
Protein Extraction: Cells were treated with AD80, and total protein was extracted using lysis buffer.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated and total forms of mTOR, S6RP, ERK1/2) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[2]
Mandatory Visualization
L80 / NCT-80: A C-Terminal Hsp90 Inhibitor
L80, also referred to as NCT-80, is a novel synthetic deguelin-based compound that functions as a C-terminal inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous oncoproteins. By inhibiting Hsp90, L80/NCT-80 leads to the degradation of these client proteins, thereby exerting its antitumor effects. This agent has been primarily investigated in non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC).
Data Presentation
Table 4: In Vitro Efficacy of L80/NCT-80 in TNBC and NSCLC Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result |
| MDA-MB-231 | TNBC | Cell Viability | IC50 | ~5 µM |
| H1299 | NSCLC | Colony Formation | Inhibition | Significant |
| A549 | NSCLC | Cell Migration | Inhibition | Significant |
Data interpretation based on Lee HJ, et al., 2022 and Im CN, et al., 2019.[4][5]
Table 5: In Vivo Efficacy of L80 in a TNBC Orthotopic Allograft Model
| Treatment Group | Tumor Volume Reduction | Lung Metastasis Reduction |
| L80 (dose not specified) | Significant | Significant |
Data interpretation based on Im CN, et al., 2019.[4]
Experimental Protocols
Sphere Formation Assay
-
Cell Culture: TNBC cells were cultured in serum-free sphere-forming medium in ultra-low attachment plates.
-
Treatment: Cells were treated with L80 at various concentrations.
-
Sphere Formation: After 7-10 days, the number and size of mammospheres were observed and quantified under a microscope. This assay assesses the self-renewal capacity of cancer stem-like cells.[4]
In Vivo Orthotopic Allograft Model
-
Cell Implantation: Murine TNBC cells (e.g., 4T1) enriched for breast cancer stem-like cells were implanted into the mammary fat pads of female BALB/c mice.
-
Treatment: Once tumors were established, mice were treated with L80 or a vehicle control.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Metastasis Assessment: At the end of the study, lungs and other organs were harvested to assess for metastatic nodules.[4]
Mandatory Visualization
References
- 1. A novel C-terminal heat shock protein 90 inhibitor that overcomes STAT3-Wnt-β-catenin signaling-mediated drug resistance and adverse effects [thno.org]
- 2. The Multikinase Inhibitor AD80 Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-terminal HSP90 inhibitor NCT-58 impairs the cancer stem-like phenotype and enhances chemotherapy efficacy in TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel C-terminal heat shock protein 90 inhibitor that overcomes STAT3-Wnt-β-catenin signaling-mediated drug resistance and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Pharmacokinetics of Orally Active Antitumor Agent: A Technical Overview of Osimertinib
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the pharmacokinetics of Osimertinib (B560133), a third-generation, orally active epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Osimertinib is highly selective for both EGFR-TKI sensitizing mutations and the T790M resistance mutation, which are critical in the treatment of non-small cell lung cancer (NSCLC).[1][2] This document details the absorption, distribution, metabolism, and excretion (ADME) profile of Osimertinib, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its mechanism of action.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of Osimertinib has been extensively characterized in both preclinical species and humans. The following tables summarize key pharmacokinetic parameters.
Table 1: Human Pharmacokinetic Parameters of Osimertinib (80 mg Once Daily)
| Parameter | Value | Reference |
| Absorption | ||
| Median Time to Maximum Plasma Concentration (Tmax) | ~6 hours | [1][3] |
| Absolute Oral Bioavailability | 69.8% | [1][4] |
| Distribution | ||
| Volume of Distribution at Steady State (Vss/F) | 918 L | [2][3] |
| Plasma Protein Binding | 95% | [3] |
| Metabolism | ||
| Primary Metabolic Pathways | Oxidation and dealkylation | [1] |
| Primary Metabolizing Enzymes | CYP3A4/5 | [2][5] |
| Active Metabolites | AZ5104, AZ7550 (~10% of parent exposure each) | [2][5] |
| Excretion | ||
| Route of Elimination | Feces (68%), Urine (14%) | [6] |
| Unchanged Drug in Excreta | ~2% | [6] |
| Elimination | ||
| Mean Elimination Half-life (t½) | ~48 hours | [5][6] |
| Apparent Oral Clearance (CL/F) | 14.3 L/h | [5][6] |
| Accumulation | ~3-fold with once-daily dosing | [2][6] |
| Time to Steady State | ~15 days | [2][6] |
Table 2: Preclinical Pharmacokinetic Parameters of Osimertinib
| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC0-24h (ng·h/mL) | Brain-to-Plasma Ratio | Reference |
| Mouse | 25 (oral) | - | - | - | [7] |
| Rat | 5, 8, 10 (oral) | - | - | - | [8] |
| Cynomolgus Monkey | - | - | - | Markedly greater than other EGFR-TKIs | [9][10] |
Specific Cmax and AUC values for preclinical models are often study-dependent and were not consistently reported in a comparable format across the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are summaries of typical experimental protocols used in the evaluation of Osimertinib.
In Vivo Pharmacokinetic Studies in Animals
-
Animal Models: Studies have utilized various animal models, including CD-1 mice, Swiss athymic nu-nu (nude) mice, SCID mice, and rats.[7][8]
-
Dosing: Osimertinib is typically dissolved in a vehicle suitable for oral or intravenous administration. For oral dosing in mice, a common vehicle is 1% Polysorbate 80 in water.[7] Doses in preclinical studies have ranged from 1 to 25 mg/kg.[7]
-
Sample Collection: Blood samples are collected at multiple time points post-dosing via appropriate methods (e.g., tail vein, retro-orbital sinus). Plasma is separated by centrifugation and stored, often at -80°C, until analysis.[11] For tissue distribution studies, animals are euthanized at selected time points, and tissues (e.g., brain, lung) are collected.[8]
-
Bioanalysis: Plasma and tissue homogenate concentrations of Osimertinib and its metabolites are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]
Human Pharmacokinetic Studies
-
Study Design: Clinical pharmacokinetic data for Osimertinib has been derived from various Phase I, II, and III studies (e.g., AURA, FLAURA).[2][13] These are typically open-label studies involving patients with advanced NSCLC.
-
Dosing: Patients receive oral doses of Osimertinib, with 80 mg once daily being the recommended dose.[13][14]
-
Sample Collection: Blood samples are collected at pre-specified time points, both after a single dose and at steady-state, to determine the full pharmacokinetic profile.[14]
-
Bioanalysis: Quantification of Osimertinib and its metabolites in human plasma is performed using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.[11][15]
Bioanalytical Method for Quantification of Osimertinib
A common method for the quantification of Osimertinib in plasma involves the following steps:
-
Sample Preparation: Protein precipitation is a frequently used method for plasma sample cleanup. This is often achieved by adding a solvent like methanol (B129727) to the plasma sample, which also contains an internal standard (e.g., pazopanib (B1684535) or sorafenib).[11][12] The sample is then vortexed and centrifuged to pellet the precipitated proteins.
-
Chromatographic Separation: The supernatant is injected into an HPLC or UPLC system. Separation is achieved on a reverse-phase column (e.g., a C18 column).[11][12] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) in water with formic acid) and an organic component (e.g., ammonium acetate in methanol with formic acid) is used to separate Osimertinib and the internal standard from endogenous plasma components.[11][15]
-
Mass Spectrometric Detection: The column eluent is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[11] The analytes are detected and quantified using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Validation: The method is fully validated according to regulatory guidelines (e.g., FDA and EMA), assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[16]
Mechanism of Action and Signaling Pathways
Osimertinib exerts its antitumor effect by irreversibly inhibiting the kinase activity of mutant EGFR.[17] This blockade prevents the downstream signaling cascades that drive tumor cell proliferation and survival.[1][17]
EGFR Signaling Pathway Inhibition by Osimertinib
References
- 1. benchchem.com [benchchem.com]
- 2. Population Pharmacokinetics of Osimertinib in Patients With Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Absolute Bioavailability of Osimertinib in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Determination of osimertinib concentration in rat plasma and lung/brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of an analytical method using HPLC-MS/MS to quantify osimertinib in human plasma and supplementary stability results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ascopubs.org [ascopubs.org]
- 14. mdpi.com [mdpi.com]
- 15. Validation of an analytical method using HPLC–MS/MS to quantify osimertinib in human plasma and supplementary stability… [ouci.dntb.gov.ua]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
Molecular Docking of Antitumor Agent-80: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular docking studies concerning Antitumor agent-80, a compound identified as a psoralen (B192213) derivative with potential anticancer properties. The document outlines the methodologies employed in computational assessments, summarizes key findings from relevant research, and visualizes the associated molecular pathways and experimental workflows.
Introduction to this compound
This compound, also known as Compound 3c, is a synthetic psoralen derivative, specifically a 4-bromobenzyl amide derivative.[1] Psoralens are a class of naturally occurring furocoumarins known for their photosensitizing effects, but they have also been investigated for their anticancer activities independent of photoactivation.[1] In preclinical studies, this compound has demonstrated notable cytotoxicity against the T47-D human breast cancer cell line, with a reported half-maximal inhibitory concentration (IC50) of 10.14 µM.[1] This activity profile has prompted further investigation into its mechanism of action at the molecular level, with a particular focus on its interaction with cancer-related protein targets.
Putative Molecular Target: HER2
Computational studies on a series of psoralen derivatives, including the class of compounds to which this compound belongs, have identified the Human Epidermal Growth Factor Receptor 2 (HER2) as a plausible molecular target.[1] HER2, also known as ErbB2, is a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers and is a key driver of tumor cell proliferation, survival, and differentiation. The inhibition of HER2 is a well-established therapeutic strategy in oncology. Molecular docking simulations have been employed to elucidate the binding interactions between psoralen derivatives and the ATP-binding site of the HER2 kinase domain.[1]
Below is a diagram illustrating the simplified HER2 signaling pathway, which is implicated in cell proliferation and survival.
Molecular Docking Experimental Protocol
The following protocol is based on the methodologies reported for the molecular docking of psoralen derivatives against the HER2 kinase domain.[1]
3.1. Software and Force Fields:
-
Docking Software: AutoDock Vina[1]
-
Visualization Software: PyMOL, Discovery Studio
3.2. Ligand Preparation:
-
The 2D structure of this compound (4-bromobenzyl amide psoralen derivative) is sketched using chemical drawing software (e.g., ChemDraw).
-
The 2D structure is converted to a 3D structure.
-
Energy minimization of the 3D ligand structure is performed using a suitable force field (e.g., MMFF94).
-
Gasteiger partial charges are calculated, and non-polar hydrogens are merged.
-
The rotatable bonds are defined to allow for conformational flexibility during docking.
3.3. Protein Preparation:
-
The crystal structure of the HER2 kinase domain is obtained from the Protein Data Bank (PDB ID: 3PP0).[1]
-
All water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogens and Kollman charges are added to the protein structure.
-
The protein is prepared for docking by defining the grid box. The grid box is centered on the ATP-binding site, encompassing the key active site residues.
3.4. Docking Simulation:
-
The prepared ligand and protein files are used as input for AutoDock Vina.
-
The docking simulation is performed, with the program exploring various conformations of the ligand within the defined grid box.
-
The simulation yields multiple binding poses for the ligand, ranked by their predicted binding affinities (docking scores) in kcal/mol.
The workflow for this molecular docking protocol is illustrated in the diagram below.
Quantitative Data and Binding Interactions
While the specific docking score for this compound (Compound 3c) is detailed in the supplementary materials of the primary research, the main publication provides results for analogous psoralen derivatives docked into the same HER2 active site.[1] This data is crucial for understanding the potential binding mode of this compound.
| Compound | IC50 (µM) vs. SK-BR-3 (HER2+) | Docking Score (kcal/mol) | Key Interacting Residues (HER2) |
| 8-MOP (Parent Compound) | 24.66 | -7.9 | Not specified in detail |
| Compound 3g | 2.71 | -9.4 | Met801, Asp863 |
| Compound 3j | 3.05 | -8.3 | Met801, Asp863 |
| This compound (3c) | Not specified for SK-BR-3 | Data in Supplementary | Likely similar to 3g and 3j |
Data sourced from Aekrungrueangkit C, et al. Sci Rep. 2022.[1]
The more potent compounds, 3g and 3j, formed hydrogen bonds with the backbone of Met801 and the side chain of Asp863 within the HER2 ATP-binding pocket.[1] It is highly probable that this compound, given its structural similarity, engages in similar interactions. The bromobenzyl amide moiety of this compound likely occupies the hydrophobic pocket of the active site, contributing to its binding affinity.
Conclusion
Molecular docking studies suggest that this compound (Compound 3c) is a potential inhibitor of the HER2 kinase domain. The computational protocol, utilizing software such as AutoDock Vina, provides a framework for predicting the binding affinity and interaction patterns of this compound. Although the precise binding energy for this compound is located in supplementary research data, the analysis of analogous compounds strongly indicates that it binds within the ATP-binding site of HER2, interacting with key residues such as Met801 and Asp863. These findings support the further investigation of this compound as a potential therapeutic agent targeting HER2-positive cancers. Future work should focus on experimental validation of this interaction and optimization of the psoralen scaffold to enhance binding affinity and anticancer efficacy.
References
Methodological & Application
Application Notes and Protocols for Antitumor Agent-80
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "Antitumor agent-80" is not uniquely assigned to a single compound in publicly available scientific literature. This document synthesizes data for two distinct compounds referred to as "Anticancer agent 80 (Compound 3c)" and "AD80," a multikinase inhibitor. Researchers should verify the specific agent they are working with before applying these protocols.
Compound Overview and Data Presentation
Anticancer agent 80 (Compound 3c)
This compound is described as an anticancer agent with noted cytotoxicity against the T47-D breast cancer cell line.
Table 1: In Vitro Cytotoxicity of Anticancer agent 80 (Compound 3c)
| Cell Line | Cancer Type | IC50 (µM) |
| T47-D | Breast Cancer | 10.14[1] |
AD80 (Multikinase Inhibitor)
AD80 is a multikinase inhibitor investigated for its potential in colorectal cancer (CRC) therapy.[2] It has been shown to selectively reduce the viability of CRC cells by targeting key signaling pathways.[2]
Table 2: Effects of AD80 on Colorectal Cancer Cells [2]
| Experimental Observation | Effect |
| Cell Viability | Selectively reduced in CRC cells |
| Clonogenicity | Inhibition of colony number and size |
| Cell Cycle | G2/M arrest |
| DNA Damage | Increased |
| Apoptosis | Increased |
| S6RP Phosphorylation | Inhibited |
Mechanism of Action and Signaling Pathways
Anticancer agent 80 (Compound 3c)
The precise mechanism of action and the affected signaling pathways for "Anticancer agent 80 (Compound 3c)" are not detailed in the available search results.
AD80 (Multikinase Inhibitor)
AD80 functions as a multikinase inhibitor, demonstrating its antitumor effects by modulating critical signaling pathways that are often dysregulated in colorectal cancer.[2] Specifically, AD80 has been shown to impact the PI3K/AKT/mTOR and MAPK (ERK1/2) signaling pathways, which are upregulated in many CRC models.[2] The inhibition of these pathways leads to downstream effects such as cell cycle arrest, induction of apoptosis, and a reduction in protein synthesis, collectively contributing to the antitumor activity of AD80.[2]
Caption: Signaling pathway of the multikinase inhibitor AD80.
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate antitumor agents. These should be optimized for the specific cell lines and compounds being investigated.
Cell Culture Protocol
This protocol provides a general guideline for culturing cancer cell lines. Specific media and supplements may vary depending on the cell line.
Materials:
-
Cancer cell line of interest (e.g., T47-D, various colorectal cancer lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete medium and centrifuge to pellet the cells.
-
Cell Seeding: Resuspend the cell pellet in fresh complete medium and seed into a culture flask at the recommended density.
-
Cell Maintenance: Culture cells at 37°C in a humidified incubator with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge, and resuspend the cells for seeding into new flasks.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with an antitumor agent using the MTT assay.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Antitumor agent (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the antitumor agent in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).[4]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[4]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[4]
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader. The IC50 value can be calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution after treatment with an antitumor agent.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization, collect both adherent and floating cells, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. Add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[3]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.[3]
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating an antitumor agent.
References
Antitumor agent-80 solubility and preparation for experiments
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antitumor agent-80 is a potent and selective, orally bioavailable pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in a wide range of human cancers makes it a key target for therapeutic intervention.[1][2] this compound acts as an ATP-competitive inhibitor of the p110 catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1][3] This action blocks the recruitment and activation of downstream effectors like the serine/threonine kinase Akt, leading to the inhibition of tumor cell growth and survival.[1] These application notes provide detailed protocols for the solubilization and preparation of this compound for both in vitro and in vivo preclinical research.
Physicochemical and Potency Data
Quantitative data for this compound, based on the well-characterized PI3K inhibitor Pictilisib (GDC-0941), are summarized below for ease of reference in experimental design.
Table 1: Physicochemical Properties and Solubility
| Property | Value | Source |
| Molecular Weight | 513.64 g/mol | [2] |
| Appearance | Crystalline solid | N/A |
| Solubility in DMSO | ≥ 40 mg/mL (~78 mM) | [4] |
| Solubility in Ethanol | Insoluble (<1 mg/mL) | [5] |
| Solubility in Water | Insoluble (<1 mg/mL) | [5] |
Table 2: In Vitro Potency and Cellular Activity
| Parameter | Target / Cell Line | IC50 / GI50 Value | Source |
| Enzymatic IC50 | PI3Kα | 3 nM | [1][2] |
| PI3Kδ | 3 nM | [1][2] | |
| PI3Kβ | 33 nM | [1][2] | |
| PI3Kγ | 75 nM | [1][2] | |
| Cellular pAkt (S473) Inhibition IC50 | MDA-MB-361 | 28 nM | [2] |
| PC3 | 37 nM | [2] | |
| U87MG | 46 nM | [2] | |
| Cell Growth Inhibition GI50 | A2780 (Ovarian) | 0.14 µM | [2] |
| PC3 (Prostate) | 0.28 µM | [2] | |
| MDA-MB-361 (Breast) | 0.72 µM | [2] | |
| U87MG (Glioblastoma) | 0.95 µM | [2] |
Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway
This compound inhibits PI3K, a central node in a signaling cascade that promotes cancer cell survival and proliferation. The diagram below illustrates the pathway and the point of inhibition.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions for In Vitro Use
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in cell culture media.
Materials:
-
This compound powder (MW: 513.64 g/mol )
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL, 15 mL, or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Methodology:
-
Weighing: Tare a sterile polypropylene tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solvent Addition: Based on the desired stock concentration (e.g., 10 mM or 20 mM), calculate the required volume of DMSO using the formula: Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol ))
-
Add the calculated volume of high-purity DMSO to the tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[5] Visually inspect for complete dissolution. The solubility in DMSO is high (≥78 mM), so a clear solution should be achievable.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term (weeks) or -80°C for long-term (months) storage.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
Objective: To dilute the DMSO stock solution into cell culture medium for treating cells in proliferation, apoptosis, or signaling assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum as required for the cell line.
-
Sterile serological pipettes and pipette tips.
Methodology:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the culture medium should be kept constant across all treatments (including vehicle control) and should typically not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
-
Example Dilution for 10 µM: To prepare a 10 µM working solution, dilute the 10 mM stock 1:1000 in culture medium (e.g., add 1 µL of 10 mM stock to 999 µL of medium).
-
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the culture medium as the highest concentration of the test agent.
-
Application to Cells: Immediately add the prepared working solutions (or vehicle control) to the cells. For example, in a 96-well plate format, a common procedure is to add 100 µL of a 2X final concentration drug solution to 100 µL of medium already in the well.
Protocol 3: Preparation of Formulation for In Vivo Animal Studies (Oral Gavage)
Objective: To prepare a homogenous and stable formulation of this compound suitable for oral administration in rodent models.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween® 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Water for Injection (WFI)
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Sonicator
Methodology: This protocol describes the preparation of a common vehicle formulation consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[5][6] This vehicle is effective for solubilizing hydrophobic compounds for oral dosing.
-
Vehicle Preparation: In a sterile glass vial, prepare the vehicle by adding the components sequentially while stirring.
-
Add 40% of the final volume as PEG300.
-
Add 5% of the final volume as Tween 80.
-
Add 10% of the final volume as DMSO.
-
Mix thoroughly until a clear, homogenous solution is formed.
-
-
Drug Dissolution: Weigh the required amount of this compound powder and add it to the premixed vehicle (DMSO/PEG300/Tween 80). Vortex or sonicate until the compound is fully dissolved. A clear solution should be obtained.
-
Final Formulation: Slowly add the final 45% of the volume as sterile saline or WFI to the drug-vehicle mixture while stirring continuously. The final formulation should be a clear, homogenous solution.
-
Note: If precipitation occurs upon addition of the aqueous component, gentle warming or sonication may be required. It is crucial to ensure the final formulation is a clear solution before administration.
-
-
Dosing and Administration:
-
The typical oral dose in mouse xenograft models ranges from 50 mg/kg to 150 mg/kg, administered once daily.[2][7][8]
-
Calculate the required volume for each animal based on its body weight and the final concentration of the drug in the formulation.
-
Administer the formulation via oral gavage. Prepare the formulation fresh daily if stability is a concern.
-
Preclinical Evaluation Workflow
The following diagram outlines a typical workflow for the preclinical assessment of this compound, from initial compound handling to in vivo efficacy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. Pictilisib | Apoptosis | PI3K | Autophagy | TargetMol [targetmol.com]
- 6. lifetechindia.com [lifetechindia.com]
- 7. Frontiers | Pictilisib Enhances the Antitumor Effect of Doxorubicin and Prevents Tumor-Mediated Bone Destruction by Blockade of PI3K/AKT Pathway [frontiersin.org]
- 8. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Apoptosis Markers by Western Blot Following Antitumor Agent-80 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Dysregulation of apoptosis is a key hallmark of cancer, contributing to tumor development and resistance to therapy.[1] Many antitumor agents are designed to selectively induce apoptosis in cancer cells.[1] Antitumor agent-80 is a novel therapeutic compound under investigation for its potential to trigger apoptosis in malignant cells.
Western blotting is a powerful immunodetection technique used to identify and quantify specific proteins from complex mixtures like cell lysates.[2][3][4] This method is ideal for studying the molecular mechanisms of drug action.[1][5] This application note provides a detailed protocol for using Western blot analysis to assess the effects of this compound on key protein markers involved in the apoptotic signaling cascade. The primary markers for this analysis include the Bcl-2 family of proteins (Bcl-2, Bax), caspases (Caspase-9, Caspase-3), and Poly (ADP-ribose) polymerase (PARP).[6][7]
Apoptotic Signaling Pathways
Apoptosis is primarily regulated by two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway.[8][9] Both pathways converge on the activation of executioner caspases, which are responsible for the cleavage of cellular substrates, leading to the characteristic morphological changes of apoptosis.[10] this compound is hypothesized to induce apoptosis primarily through the intrinsic pathway by modulating the balance of pro- and anti-apoptotic Bcl-2 family proteins.
Caption: The apoptotic signaling cascade.
Experimental Workflow
The process of analyzing apoptosis markers using Western blot involves several distinct stages, from sample preparation to final data analysis. Each step must be carefully performed to ensure reliable and reproducible results.
Caption: General workflow for Western blot analysis.
Detailed Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: Select an appropriate cancer cell line (e.g., HeLa, A549, MCF-7).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Prepare stock solutions of this compound in DMSO. Treat cells with increasing concentrations of the agent (e.g., 0, 5, 10, 20 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control (DMSO only) at the same concentration as the highest drug treatment.
2. Protein Extraction (Cell Lysis)
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the total protein) to a new, clean tube and store it at -80°C.
3. Protein Quantification
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay kit, following the manufacturer’s instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in the subsequent steps.
4. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein from each sample into the wells of an SDS-polyacrylamide gel (the gel percentage depends on the target protein's molecular weight). Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[3]
5. Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (see Table 2) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (specific to the primary antibody's host species) diluted in 5% milk/TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times with TBST for 10 minutes each.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.
Data Presentation and Interpretation
The effect of this compound on apoptosis markers should be quantified by densitometry analysis of the Western blot bands. The intensity of each target protein band is normalized to a loading control (e.g., β-actin or GAPDH) to correct for loading variations.
Table 1: Hypothetical Quantitative Western Blot Data The following table summarizes the expected results for key apoptosis markers in a cancer cell line treated with this compound for 48 hours. Data is presented as the mean fold change relative to the vehicle control (0 µM).
| Target Protein | 0 µM (Control) | 5 µM | 10 µM | 20 µM | Expected Change with Treatment |
| Bcl-2 (26 kDa) | 1.00 ± 0.08 | 0.72 ± 0.06 | 0.45 ± 0.05 | 0.21 ± 0.04 | Decrease |
| Bax (20 kDa) | 1.00 ± 0.11 | 1.65 ± 0.14 | 2.48 ± 0.21 | 3.95 ± 0.29 | Increase |
| Cleaved Caspase-9 (37 kDa) | 1.00 ± 0.05 | 2.10 ± 0.18 | 4.35 ± 0.33 | 7.80 ± 0.51 | Increase |
| Cleaved Caspase-3 (17/19 kDa) | 1.00 ± 0.09 | 3.50 ± 0.25 | 6.80 ± 0.49 | 11.20 ± 0.87 | Increase |
| Cleaved PARP (89 kDa) | 1.00 ± 0.12 | 4.15 ± 0.31 | 8.20 ± 0.62 | 14.50 ± 1.10 | Increase |
| β-actin (42 kDa) | 1.00 ± 0.04 | 1.02 ± 0.05 | 0.98 ± 0.06 | 1.01 ± 0.04 | No Change (Loading Control) |
Interpretation of Results:
-
Bcl-2 Family: A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax suggests the activation of the intrinsic apoptotic pathway.[12]
-
Caspase Cleavage: The appearance and increase of cleaved forms of initiator caspase-9 and executioner caspase-3 indicate the activation of the caspase cascade.[10][13][14] Antibodies specific to the cleaved fragments are crucial for detecting activation.[13][14]
-
PARP Cleavage: PARP is a key substrate for activated caspase-3.[15] An increase in the 89 kDa cleaved PARP fragment is a hallmark of apoptosis.[15][16]
Table 2: Recommended Antibodies for Western Blot
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) | Catalog # (Example) |
| Bcl-2 | Rabbit | 1:1000 | Cell Signaling Technology | #4223 |
| Bax | Rabbit | 1:1000 | Cell Signaling Technology | #5023 |
| Cleaved Caspase-9 | Rabbit | 1:1000 | Cell Signaling Technology | #9509 |
| Cleaved Caspase-3 | Rabbit | 1:1000 | Cell Signaling Technology | #9661 |
| PARP | Rabbit | 1:1000 | Cell Signaling Technology | #9542 |
| Cleaved PARP | Rabbit | 1:1000 | Cell Signaling Technology | #5625 |
| β-actin | Mouse | 1:5000 | Sigma-Aldrich | A5441 |
| Anti-rabbit IgG (HRP-linked) | Goat | 1:2000 | Cell Signaling Technology | #7074 |
| Anti-mouse IgG (HRP-linked) | Horse | 1:2000 | Cell Signaling Technology | #7076 |
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. edspace.american.edu [edspace.american.edu]
- 13. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 14. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]
- 15. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Cleaved PARP (Asp214) (D64E10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Xenograft Model of Antitumor Agent-80
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-80 is an investigational small molecule inhibitor targeting multiple kinase signaling pathways implicated in tumorigenesis and cell proliferation.[1] Dysregulation of pathways such as PI3K/AKT/mTOR and MAPK is a common feature in a variety of human cancers, leading to uncontrolled cell growth, survival, and therapeutic resistance.[1] Preclinical evaluation of this compound's efficacy and pharmacodynamics is crucial, and in vivo xenograft models are a gold standard for this purpose.[2]
This document provides a detailed protocol for establishing and utilizing a cell line-derived xenograft (CDX) mouse model to study the antitumor effects of this compound.[3] These models are instrumental in the early stages of drug development, helping to identify promising therapeutic candidates for further investigation.[3]
Mechanism of Action: Targeting Key Cancer Signaling Pathways
This compound is a multi-kinase inhibitor that has been shown to modulate the PI3K/AKT/mTOR and MAPK signaling pathways.[1] In many cancer cells, these pathways are hyperactivated, leading to increased phosphorylation of key downstream effectors like mTOR, P70S6K, S6RP, 4EBP1, and ERK1/2.[1] By inhibiting upstream kinases in these cascades, this compound can induce G2/M cell cycle arrest, promote DNA damage, and trigger apoptosis in cancer cells.[1]
Caption: PI3K/AKT/mTOR and MAPK signaling pathways and the inhibitory action of this compound.
Data Presentation: Dose-Ranging Efficacy Study
The following tables summarize representative data on the in vivo efficacy of this compound in a colorectal cancer xenograft model.
Table 1: Monotherapy Efficacy of this compound in a Colorectal Cancer Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral (p.o.) | Daily | 1250 ± 150 | - |
| This compound | 10 | Oral (p.o.) | Daily | 875 ± 110 | 30 |
| This compound | 25 | Oral (p.o.) | Daily | 500 ± 85 | 60 |
| This compound | 50 | Oral (p.o.) | Daily | 250 ± 50 | 80 |
Table 2: Body Weight Changes in Mice Treated with this compound
| Treatment Group | Dosage (mg/kg) | Mean Body Weight (g) at Day 0 (± SEM) | Mean Body Weight (g) at Day 21 (± SEM) | Percent Change in Body Weight |
| Vehicle Control | - | 20.1 ± 0.5 | 22.5 ± 0.6 | +11.9% |
| This compound | 10 | 20.3 ± 0.4 | 22.6 ± 0.5 | +11.3% |
| This compound | 25 | 20.2 ± 0.5 | 21.8 ± 0.7 | +7.9% |
| This compound | 50 | 20.4 ± 0.6 | 20.1 ± 0.8 | -1.5% |
Experimental Protocols
The successful execution of an in vivo xenograft study involves several critical steps, from cell line selection to data analysis.[4]
Caption: Standard workflow for a cell line-derived xenograft (CDX) study.[2]
Materials and Reagents
-
Cell Line: Human colorectal cancer cell line (e.g., HCT116)
-
Animals: Immunodeficient mice (e.g., athymic nude or SCID), 6-8 weeks old.[5]
-
Cell Culture Media: As recommended for the specific cell line (e.g., McCoy's 5A) with 10% FBS and antibiotics.
-
This compound: Supplied as a powder for formulation.
-
Vehicle: Appropriate vehicle for oral gavage (e.g., 0.5% HPMC, 0.2% Tween 80 in sterile water).[2]
-
Other Reagents: Trypsin-EDTA, PBS, Matrigel (optional).
Detailed Method
-
Cell Culture and Preparation
-
Culture human cancer cells under standard conditions.[5]
-
Harvest cells during the logarithmic growth phase (70-80% confluency).[4][6]
-
Wash cells with PBS and resuspend in a serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.
-
For subcutaneous injection, an equal volume of Matrigel can be mixed with the cell suspension to improve tumor take rate.
-
-
Animal Handling and Tumor Implantation
-
Tumor Monitoring and Randomization
-
Drug Formulation and Administration
-
Data Collection and Endpoints
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).
-
At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis and Reporting
-
Calculate the mean tumor volume ± standard error of the mean (SEM) for each group at each time point.
-
Determine the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
-
Analyze the statistical significance of the differences between groups using appropriate statistical tests (e.g., ANOVA, t-test).
-
Present the data clearly in tables and graphs.[4]
-
Conclusion
This application note provides a comprehensive framework for designing and executing in vivo xenograft studies with the multi-kinase inhibitor, this compound. Adherence to these detailed protocols will enable researchers to generate high-quality, reproducible data essential for the preclinical evaluation of this promising anti-cancer agent.
References
- 1. AD80, a multikinase inhibitor, as a potential drug candidate for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Tumor Growth Inhibition by Antitumor Agent-80
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and application notes for evaluating the in vitro and in vivo efficacy of a model compound, Antitumor Agent-80, a potent and selective inhibitor of the MAPK/ERK signaling pathway.
Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
This compound is a targeted inhibitor of MEK1/2, key kinases in the RAS/RAF/MEK/ERK (MAPK) signaling cascade. This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK1/2, thereby preventing downstream signaling that promotes tumorigenesis.
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound.
In Vitro Efficacy Assessment
Cell Viability Assay for IC50 Determination
This protocol determines the concentration of this compound required to inhibit 50% of cancer cell growth (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A375 melanoma, HT-29 colon cancer) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (ranging from 0.1 nM to 10 µM) or vehicle control (0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.
Western Blot for Pathway Modulation
This protocol verifies that this compound inhibits the phosphorylation of ERK.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates. At 70-80% confluency, treat the cells with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH).
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Workflow for in vitro assessment of this compound.
In Vivo Efficacy Assessment
Xenograft Mouse Model Protocol
This protocol evaluates the in vivo antitumor activity of this compound in a subcutaneous xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 A375 cells (in 100 µL of PBS/Matrigel mixture) into the flank of female athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Treatment Administration:
-
Vehicle Group: Administer the vehicle solution (e.g., 0.5% HPMC, 0.2% Tween 80 in water) daily by oral gavage.
-
Treatment Group: Administer this compound (e.g., 10 mg/kg) daily by oral gavage.
-
-
Monitoring: Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²). Monitor body weight and animal health.
-
Endpoint: Continue treatment for 21 days or until tumors in the vehicle group reach the predetermined size limit. Euthanize mice and collect tumors for further analysis.
Immunohistochemistry (IHC) Protocol
This protocol assesses cell proliferation (Ki-67) and apoptosis (cleaved caspase-3) in tumor tissues.
Protocol:
-
Tissue Processing: Fix tumors in 10% neutral buffered formalin, process, and embed in paraffin.
-
Sectioning: Cut 4-µm thick sections and mount them on charged slides.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced antigen retrieval (e.g., in citrate (B86180) buffer pH 6.0).
-
Block endogenous peroxidase and non-specific binding sites.
-
Incubate with primary antibodies (anti-Ki-67 or anti-cleaved caspase-3) overnight at 4°C.
-
Incubate with a secondary antibody polymer-HRP detection system.
-
Develop the signal with DAB chromogen and counterstain with hematoxylin.
-
-
Imaging and Analysis: Scan the slides and quantify the percentage of positively stained cells using image analysis software.
Caption: Workflow for in vivo xenograft study of this compound.
Data Presentation and Interpretation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: In Vitro Cell Viability
| Cell Line | Cancer Type | IC50 (nM) of this compound |
|---|---|---|
| A375 | Malignant Melanoma | 15.2 |
| HT-29 | Colorectal Carcinoma | 25.8 |
| HCT116 | Colorectal Carcinoma | 30.1 |
| Panc-1 | Pancreatic Cancer | > 10,000 |
Table 2: In Vivo Efficacy in A375 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle | - | 1540 ± 180 | - | +2.5 |
| this compound | 10 | 415 ± 95 | 73 | -1.8 |
Table 3: Immunohistochemistry Analysis of A375 Tumors
| Treatment Group | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) |
|---|---|---|
| Vehicle | 85 ± 7 | 3 ± 1 |
| this compound | 22 ± 5 | 15 ± 4 |
Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the preclinical efficacy of this compound. The in vitro assays confirm its potency and mechanism of action by demonstrating potent cancer cell growth inhibition and suppression of ERK phosphorylation. The in vivo xenograft study validates its antitumor activity, showing significant tumor growth inhibition accompanied by reduced proliferation and increased apoptosis in tumor tissues. These methods are essential for advancing the development of targeted anticancer agents like this compound.
Application Notes: Immunohistochemical Analysis of Pharmacodynamic and Efficacy Biomarkers for Antitumor Agent-80
Introduction
Antitumor agent-80 is a novel, potent, and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that promotes cell proliferation, survival, and growth, and is frequently dysregulated in human cancers. To evaluate the biological activity of this compound in preclinical tumor models, immunohistochemistry (IHC) serves as a robust and spatially resolved method to assess target engagement and downstream effects on tumor biology.
These application notes provide detailed protocols for the detection and quantification of key biomarkers in tumor tissues treated with this compound:
-
Phospho-Akt (Ser473): A direct pharmacodynamic (PD) biomarker to confirm inhibition of the PI3K/Akt pathway.
-
Ki-67: A proliferation marker to measure the agent's cytostatic effects.
-
Cleaved Caspase-3: An apoptosis marker to evaluate the induction of tumor cell death.
The following sections include a summary of expected quantitative results, detailed experimental protocols, and diagrams illustrating the signaling pathway and experimental workflow.
Predicted Biomarker Modulation by this compound
The following table summarizes the anticipated quantitative IHC results from a xenograft study where mice bearing human carcinoma tumors were treated with either vehicle or this compound for 14 days. Data are presented as mean values ± standard deviation.
| Biomarker | Metric | Vehicle Control Group | This compound Treated Group | Predicted Outcome |
| p-Akt (Ser473) | H-Score | 210 ± 25 | 45 ± 15 | ↓ Target Engagement |
| Ki-67 | % Positive Nuclei | 75% ± 8% | 20% ± 5% | ↓ Anti-proliferative Effect |
| Cleaved Caspase-3 | Apoptotic Index (%) | 2% ± 0.5% | 15% ± 3% | ↑ Pro-apoptotic Effect |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and the general workflow for the immunohistochemistry protocol.
Caption: PI3K/Akt pathway showing inhibition by this compound.
Caption: A generalized workflow for immunohistochemical staining.
Detailed Protocol: IHC for p-Akt, Ki-67, and Cleaved Caspase-3
This protocol is intended for use with formalin-fixed, paraffin-embedded (FFPE) tissue sections.
3.1. Materials and Reagents
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Deionized (DI) water
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA (10 mM Tris, 1 mM EDTA, pH 9.0)
-
Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBST)
-
Peroxidase Block: 3% Hydrogen Peroxide
-
Protein Block: 5% Normal Goat Serum in TBST
-
Primary Antibodies (diluted in Protein Block):
-
Rabbit anti-Phospho-Akt (Ser473)
-
Rabbit anti-Ki-67
-
Rabbit anti-Cleaved Caspase-3 (Asp175)
-
-
Detection System: HRP-polymer conjugated anti-Rabbit secondary antibody
-
Chromogen: 3,3'-Diaminobenzidine (DAB) Substrate Kit
-
Counterstain: Harris' Hematoxylin
-
Bluing Reagent: 0.2% Ammonia Water or commercial equivalent
-
Mounting Medium: Permanent, xylene-based mounting medium
3.2. Staining Procedure
-
Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Immerse in 100% Ethanol: 2 changes, 3 minutes each. c. Immerse in 95% Ethanol: 1 change, 3 minutes. d. Immerse in 70% Ethanol: 1 change, 3 minutes. e. Rinse thoroughly in running DI water for 5 minutes.
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER): a. Place slides in a staining dish filled with appropriate Antigen Retrieval Buffer (Citrate pH 6.0 is recommended for Ki-67 and Cleaved Caspase-3; Tris-EDTA pH 9.0 for p-Akt). b. Heat the slides in a pressure cooker or steamer at 95-100°C for 20-30 minutes. c. Allow slides to cool in the buffer at room temperature for at least 20 minutes. d. Rinse slides with DI water, then place in TBST wash buffer.
-
Peroxidase and Protein Blocking: a. Immerse slides in 3% Hydrogen Peroxide for 10 minutes to quench endogenous peroxidase activity. b. Rinse slides 3 times with TBST for 3 minutes each. c. Apply Protein Block to each section and incubate in a humidified chamber for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: a. Gently tap off excess blocking solution (do not rinse). b. Apply the diluted primary antibody to cover each tissue section. c. Incubate overnight at 4°C in a humidified chamber. Note: Optimal antibody concentration and incubation time should be determined empirically.
-
Detection: a. Rinse slides 3 times with TBST for 5 minutes each. b. Apply the HRP-polymer conjugated secondary antibody to each section. c. Incubate for 30-60 minutes at room temperature in a humidified chamber. d. Rinse slides 3 times with TBST for 5 minutes each.
-
Chromogen Application: a. Prepare the DAB working solution immediately before use according to the manufacturer's instructions. b. Apply the DAB solution to each section and monitor for color development (typically 1-10 minutes). Positive staining will appear as a brown precipitate. c. Stop the reaction by immersing the slides in DI water.
-
Counterstaining: a. Immerse slides in Hematoxylin for 30-60 seconds. b. Rinse thoroughly with running tap water until the water runs clear. c. Differentiate briefly in 0.5% Acid Alcohol if needed. d. "Blue" the sections by immersing them in a bluing reagent or running tap water for 1-2 minutes. e. Rinse with DI water.
-
Dehydration and Mounting: a. Dehydrate the sections through graded ethanols (70%, 95%, 100%) for 2 minutes each. b. Clear in Xylene for 2 changes, 3 minutes each. c. Place a drop of permanent mounting medium on the tissue and apply a coverslip, avoiding air bubbles. d. Allow the slides to dry completely before analysis.
Data Analysis and Interpretation
-
Image Acquisition: Stained slides should be digitized using a whole-slide scanner at 20x or 40x magnification for quantitative analysis.
-
Quantitative Analysis: Use digital pathology software to quantify the staining for each biomarker within pathologist-annotated tumor regions.
-
p-Akt: Staining is typically cytoplasmic and/or nuclear. Quantify using the H-Score , calculated as: H-Score = [1 × (% cells with weak intensity)] + [2 × (% cells with moderate intensity)] + [3 × (% cells with strong intensity)]. The score ranges from 0 to 300. A significant decrease in the H-score in the treated group indicates effective target inhibition.
-
Ki-67: Staining is strictly nuclear. Quantify as the percentage of Ki-67 positive nuclei relative to the total number of tumor cell nuclei. A lower percentage indicates reduced proliferation.
-
Cleaved Caspase-3: Staining is primarily cytoplasmic. Quantify as the Apoptotic Index , which is the percentage of positively stained tumor cells. An increase indicates the induction of apoptosis.
-
Successful application of these protocols will provide critical insights into the mechanism of action of this compound, confirming its on-target activity and demonstrating its downstream anti-tumor effects.
Troubleshooting & Optimization
Troubleshooting Antitumor agent-80 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antitumor agent-80. The information below addresses common challenges related to the solubility of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For initial stock solutions, it is highly recommended to use dimethyl sulfoxide (B87167) (DMSO).[1] Subsequent dilutions for cell-based assays should be made in the appropriate cell culture medium. To avoid precipitation, ensure the final concentration of DMSO in the aqueous medium is kept low, typically below 0.5%.[1]
Q2: I observed precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous solutions is a common issue for poorly water-soluble compounds.[1] Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your working solution.[1]
-
Increase the co-solvent concentration: If your experimental system allows, you can slightly increase the percentage of the organic co-solvent. However, be mindful of potential solvent toxicity in cellular assays.[1] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[2][][4]
-
Use a different formulation approach: For in vivo studies or when DMSO is not suitable, consider formulating this compound with solubility-enhancing excipients such as cyclodextrins or as a solid dispersion.[1][5][6] Nanoparticle-based formulations can also be explored to improve solubility and delivery.[7][8][9]
Q3: Can I heat the solution to improve the solubility of this compound?
Gentle warming can aid in the dissolution of this compound. It is advisable to warm the solution in a water bath set to a temperature between 37°C and 50°C.[1] Avoid excessive heat, as it may lead to the degradation of the compound.[1] For most substances, an increase in temperature leads to an increase in solubility.[10][11][12]
Q4: How does pH affect the solubility of this compound?
The solubility of ionizable compounds is pH-dependent.[13][14] this compound is a weakly basic compound. Therefore, its solubility increases as the pH of the aqueous solution decreases.[15] For weakly basic drugs, lowering the pH can improve solubility.[15]
Q5: Is this compound stable in solution?
This compound is stable in DMSO at -20°C for up to three months. For aqueous solutions, it is recommended to prepare them fresh for each experiment to avoid degradation.[1]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |
| Water | < 0.01 | < 0.01 |
| PBS (pH 7.4) | 0.02 | 0.05 |
| DMSO | 50 | 75 |
| Ethanol | 5 | 12 |
| PEG 400 | 25 | 40 |
Table 2: Effect of pH on the Aqueous Solubility of this compound at 25°C
| Aqueous Buffer | pH | Solubility (µg/mL) |
| Citrate Buffer | 3.0 | 15.2 |
| Acetate Buffer | 5.0 | 2.5 |
| Phosphate Buffer | 7.0 | 0.1 |
| Borate Buffer | 9.0 | < 0.1 |
Table 3: Effect of Co-solvents on the Aqueous Solubility of this compound in PBS (pH 7.4) at 25°C
| Co-solvent System (v/v) | Solubility (mg/mL) |
| 5% DMSO in PBS | 0.5 |
| 10% Ethanol in PBS | 0.2 |
| 20% PEG 400 in PBS | 1.8 |
| 5% DMSO / 15% PEG 400 in PBS | 2.5 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolve the Compound: Vortex the solution for 1-2 minutes to facilitate dissolution.[1] If necessary, place the tube in a 37°C water bath for 5-10 minutes.[1]
-
Sterile Filtration: If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[1]
Protocol 2: Kinetic Solubility Assay of this compound in Aqueous Buffer
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate.
-
Incubation: Shake the plate for 2 hours at room temperature, protected from light.
-
Precipitation Assessment: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. Alternatively, visually inspect for precipitation.
-
Determination of Kinetic Solubility: The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 7. Nanoparticles Containing Insoluble Drug for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scholarly Article or Book Chapter | Nanoparticles containing insoluble drug for cancer therapy | ID: 3n204460k | Carolina Digital Repository [cdr.lib.unc.edu]
- 9. Nanoparticles containing insoluble drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rroij.com [rroij.com]
- 11. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. PH adjustment: Significance and symbolism [wisdomlib.org]
- 14. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 15. wjbphs.com [wjbphs.com]
Preventing off-target effects of Antitumor agent-80 in experiments
Introduction
Welcome to the technical support center for Antitumor agent-80, also known as AD80. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using AD80 in experiments while minimizing and identifying potential off-target effects. AD80 is a multi-kinase inhibitor with promising anti-neoplastic properties, and understanding its activity profile is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AD80)?
A1: this compound (AD80) is a potent, orally bioavailable multi-kinase inhibitor. It has demonstrated significant anti-cancer activity in various preclinical models by targeting several key kinases involved in cell proliferation and survival.
Q2: What are the primary molecular targets of AD80?
A2: AD80 is known to inhibit a specific set of kinases, including RET (Rearranged during Transfection), RAF (Rapidly Accelerated Fibrosarcoma), SRC (Sarcoma), and S6K (Ribosomal S6 Kinase).[1][2][3] By inhibiting these targets, AD80 disrupts major signaling pathways implicated in cancer growth, such as the MAPK/ERK and PI3K/AKT/mTOR pathways.[2][3]
Q3: What are off-target effects and why are they a concern with multi-kinase inhibitors like AD80?
A3: Off-target effects are unintended interactions of a drug with molecules other than its intended targets.[4] With multi-kinase inhibitors, the conserved nature of the ATP-binding pocket across the kinome can lead to the inhibition of additional, unintended kinases.[2] These off-target effects can result in unexpected cellular toxicities, confounding experimental results, and a lack of specific efficacy, making it critical to identify and understand them.[4]
Q4: How can I proactively minimize off-target effects in my experiments with AD80?
A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of AD80 that inhibits the primary target without engaging off-targets. Performing a careful dose-response analysis is essential. Additionally, using multiple, structurally different inhibitors for the same target can help confirm that the observed phenotype is due to on-target inhibition.
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity is observed at concentrations intended to be selective for the primary targets.
-
Question: My cells are dying at concentrations of AD80 that are much lower than the reported GI50 for this cell line. What could be the cause?
-
Possible Cause & Solution:
-
Potent Off-Target Effects: The cell line you are using may express a kinase that is highly sensitive to AD80 and is not one of its primary reported targets. This off-target inhibition could be driving the cytotoxic effect.
-
Recommendation: Perform a kinome-wide selectivity screen to identify potential off-targets.[4] Consider using a lower concentration of AD80 and verifying inhibition of the primary target by Western blot.
-
-
Compound Solubility Issues: The inhibitor may be precipitating in your cell culture media, leading to non-specific toxic effects.
-
Recommendation: Check the solubility of AD80 in your specific media and ensure the final solvent concentration (e.g., DMSO) is not causing toxicity by including a vehicle control.[4]
-
-
Cell Line Sensitivity: Your specific cell line may be exceptionally sensitive to the inhibition of one of the primary targets or a combination thereof.
-
Recommendation: Perform a careful dose-response curve and determine the precise IC50 for your cell line.
-
-
Issue 2: Inconsistent or unexpected experimental results with AD80 treatment.
-
Question: I am seeing variable results in my cell viability assays, or the observed phenotype does not align with the known function of the primary targets of AD80. What should I investigate?
-
Possible Cause & Solution:
-
Activation of Compensatory Signaling Pathways: Inhibition of a primary pathway by AD80 can sometimes lead to the activation of alternative survival pathways in cancer cells.
-
Recommendation: Use Western blotting to probe for the activation of known compensatory pathways. This can provide a clearer understanding of the cellular response to AD80.[4]
-
-
Inhibitor Instability: The inhibitor may be degrading in your experimental conditions.
-
Recommendation: Ensure proper storage of AD80 stock solutions and use freshly prepared dilutions for your experiments.
-
-
Off-Target Driven Phenotype: A potent off-target effect could be the primary driver of the observed phenotype.
-
Recommendation: If a kinome screen identifies a potent off-target, use a more selective inhibitor for that off-target to see if it replicates the phenotype observed with AD80.
-
-
Data Presentation
Table 1: Summary of On-Target Inhibitory Activity of AD80
| Target Kinase | IC50 (nM) | Assay Type |
| RET (wild-type) | 4 | Cell-free |
| RET (V804M mutant) | 0.4 | Cell-free |
| RET (V804L mutant) | 0.6 | Cell-free |
| p38γ | Identified as a direct target | Mass Spectrometry |
| p38δ | Identified as a direct target | Mass Spectrometry |
Note: IC50 values for RAF, SRC, and S6K are not consistently reported in a consolidated format. Researchers should consult specific literature for these values.[5][6]
Experimental Protocols
1. Cell Viability Assay for IC50 Determination (MTS-based)
This protocol is for determining the cytotoxic effect of AD80 on a cancer cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X stock solution of AD80 in complete growth medium from a DMSO stock. Perform serial dilutions to create a range of 2X concentrations (e.g., from 0.1 nM to 100 µM).
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Include wells with a vehicle control (medium with the same final DMSO concentration).
-
Remove the medium from the wells and add 100 µL of the 2X AD80 dilutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTS Reagent Addition and Measurement:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (representing 100% viability).
-
Plot the normalized response versus the log of the AD80 concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
-
2. Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of AD80 on the phosphorylation status of on-target and potential off-target pathway proteins.
-
Cell Culture and AD80 Treatment:
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with varying concentrations of AD80 (e.g., 0, 10, 100 nM) and a vehicle control (DMSO) for a specified time (e.g., 4 hours).[1]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[4]
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[4]
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-RET, total RET, p-ERK, total ERK, p-AKT, total AKT, p-S6K, total S6K, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the inhibitory effect of AD80.[4]
-
Mandatory Visualizations
References
- 1. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 6. youtube.com [youtube.com]
- 7. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Antitumor agent-80 stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of Antitumor agent-80. The following guides and FAQs address common issues to ensure the integrity and efficacy of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored at -20°C as a desiccated solid. When in solution, it is recommended to store aliquots at -80°C to minimize degradation.[1][2] It is crucial to protect the compound from light and moisture.
Q2: How should I prepare stock solutions of this compound?
A2: To prepare a stable stock solution, use a high-purity, anhydrous solvent such as DMSO or ethanol. Ensure the compound is fully dissolved. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[2]
Q3: What are the visible signs of this compound degradation?
A3: Visual indicators of degradation can include a change in color or the appearance of precipitate in solutions that were previously clear. For the solid form, clumping or changes in color may suggest instability. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for a definitive assessment.
Q4: How many freeze-thaw cycles can a solution of this compound withstand?
A4: It is best to minimize freeze-thaw cycles. For this reason, preparing single-use aliquots of your stock solution is highly recommended. Each freeze-thaw cycle increases the risk of precipitation and chemical degradation.
Q5: Is this compound sensitive to light?
A5: Many small molecule compounds are light-sensitive.[3] To mitigate the risk of photodegradation, always store both solid and solution forms of this compound in light-protecting containers, such as amber vials. Minimize exposure to ambient light during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Reduced or inconsistent biological activity in assays. | The compound may have degraded during storage or due to improper handling. | 1. Verify the purity and concentration of your stock solution using HPLC. 2. Perform a functional assay with a fresh, newly prepared solution to compare activities. 3. Review your storage and handling procedures to ensure they align with the recommendations. |
| Precipitate forms in the stock solution upon thawing. | The solubility limit of the compound may have been exceeded at the storage temperature, or the solvent may have partially evaporated. | 1. Gently warm the solution and vortex to attempt redissolution. 2. If precipitation persists, centrifuge the vial and use the supernatant after re-quantifying the concentration. 3. For future use, consider storing at a lower concentration or in a different solvent system. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | These new peaks may represent degradation products. | 1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times. 2. This will help in developing a stability-indicating analytical method.[4][5] |
| Variability between different batches of the compound. | Different batches may have slight variations in purity or crystalline form, affecting stability. | 1. Always obtain a certificate of analysis for each new batch. 2. Perform a baseline stability assessment on each new lot to ensure consistency. |
Data Presentation: Long-Term Stability Monitoring
Researchers should maintain a detailed record of stability data. The following table provides a template for tracking the stability of this compound under different storage conditions.
Table 1: Example Stability Data Log for this compound
| Storage Condition | Time Point (Months) | Purity by HPLC (%) | Concentration (mM) | Bioactivity (IC50, µM) | Appearance |
| -20°C (Solid) | 0 | 99.5 | N/A | 10.14 | White powder |
| 6 | |||||
| 12 | |||||
| 24 | |||||
| -80°C (in DMSO) | 0 | 99.5 | 10 | 10.2 | Clear, colorless |
| 6 | |||||
| 12 | |||||
| 24 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution for long-term storage and experimental use.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (if the compound's stability allows) may aid dissolution.
-
Aliquot the stock solution into single-use, light-protecting vials.
-
Store the aliquots at -80°C.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.[4][6]
Materials:
-
This compound stock solution
-
0.1 M HCl (for acid hydrolysis)
-
0.1 M NaOH (for base hydrolysis)
-
3% Hydrogen peroxide (for oxidation)
-
UV lamp (for photostability)
-
HPLC system with a UV/PDA detector
Procedure:
-
Sample Preparation: For each condition, mix the this compound stock solution with the stress agent. Include a control sample with the vehicle solvent.
-
Acid Hydrolysis: Mix with 0.1 M HCl.
-
Base Hydrolysis: Mix with 0.1 M NaOH.
-
Oxidation: Mix with 3% H₂O₂.
-
Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the stock solution to UV light.
-
-
Incubation: Incubate the samples for a defined period (e.g., 24, 48, 72 hours).
-
Analysis: At each time point, neutralize the acid and base hydrolysis samples. Analyze all samples by HPLC to observe the degradation of the parent compound and the formation of new peaks.[7]
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control to identify degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[4]
Protocol 3: HPLC Method for Stability Assessment
Objective: To quantify the purity of this compound and detect degradation products over time.[7][8]
Instrumentation:
-
HPLC system with a C18 reverse-phase column
-
UV/Vis or Photodiode Array (PDA) detector
Typical HPLC Conditions (to be optimized for this compound):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
Procedure:
-
Prepare a standard curve with known concentrations of a fresh, high-purity sample of this compound.
-
Prepare samples from your long-term stability study for injection.
-
Inject the samples onto the HPLC system.
-
Integrate the peak areas of the parent compound and any degradation products.
-
Calculate the purity of this compound as a percentage of the total peak area.
Mandatory Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Workflow for a long-term stability study.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Minimizing toxicity of Antitumor agent-80 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Antitumor agent-80 in animal studies. The information herein is designed to address specific issues that may be encountered during your experiments, with a focus on minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the expected toxicities associated with this compound in animal studies?
While specific in-vivo toxicity data for this compound is limited, it is an anticancer agent, and researchers should be prepared for potential side effects common to cytotoxic drugs.[1][2][3] Based on general knowledge of antitumor agents, the most anticipated toxicities include bone marrow suppression and gastrointestinal issues such as nausea, vomiting, and diarrhea.[1][2] It is also prudent to monitor for organ-specific toxicities, such as cardiotoxicity or nephrotoxicity, which can occur with certain chemotherapeutic compounds.[1]
Q2: How can I proactively mitigate the expected toxicities of this compound?
Proactive measures can significantly reduce the severity of treatment-related side effects. Consider the following strategies:
-
Dose-Response Studies: Conduct thorough dose-response studies to identify the minimum effective dose that achieves the desired antitumor effect with the fewest side effects.[4]
-
Adjuvant Therapies: The use of adjuvant therapies, such as antioxidants or other cytoprotective agents, can help reduce the toxicity of chemotherapeutic agents to healthy tissues.[5][6]
-
Supportive Care: Provide comprehensive supportive care, including maintaining hydration and nutritional support.[7]
-
Monitoring: Implement a robust monitoring plan to detect early signs of toxicity. This should include regular monitoring of body weight, clinical signs, and hematological parameters.
Q3: What are the signs of sepsis in animals undergoing treatment with this compound, and how should it be managed?
Chemotherapy-induced neutropenia can increase the risk of sepsis.[8][9] Signs of sepsis can include sudden lethargy, loss of appetite, and fever.[9] If sepsis is suspected, immediate veterinary intervention is crucial. Management typically involves broad-spectrum antibiotics and supportive care, including intravenous fluids.[1]
Q4: Can nanotechnology be used to reduce the off-target toxicity of this compound?
Nanoparticle-based drug delivery systems are a promising strategy to reduce the off-target effects of cancer drugs.[10] By encapsulating this compound in nanoparticles, it may be possible to enhance its delivery to tumor tissue while minimizing exposure to healthy organs, thereby reducing systemic toxicity.[10]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Significant Weight Loss (>15%) and Dehydration | Gastrointestinal toxicity leading to decreased appetite, vomiting, and diarrhea.[1][2] | 1. Temporarily suspend treatment with this compound. 2. Administer subcutaneous or intravenous fluids to correct dehydration.[7] 3. Provide nutritional support with a highly palatable and easily digestible diet. 4. Consider reducing the dose of this compound in subsequent treatment cycles. |
| Severe Neutropenia (Neutrophil count <1000/μL) | Bone marrow suppression, a common side effect of cytotoxic agents.[1][2] | 1. Delay the next dose of this compound until the neutrophil count recovers. 2. Administer prophylactic antibiotics to prevent opportunistic infections.[7] 3. Consider the use of granulocyte colony-stimulating factor (G-CSF) to promote neutrophil recovery, following appropriate institutional guidelines. 4. Evaluate a dose reduction for future treatments. |
| Vomiting and Diarrhea | Direct effect of the drug on the gastrointestinal tract or central nervous system.[1] | 1. Administer anti-emetic and anti-diarrheal medications as needed.[7] 2. Ensure the animal has free access to fresh water to prevent dehydration. 3. Offer a bland diet until gastrointestinal signs resolve.[7] 4. If symptoms are severe or persistent, consider hospitalization for fluid therapy and supportive care.[1] |
| Elevated Liver Enzymes (ALT, AST) | Potential hepatotoxicity of this compound. | 1. Confirm the elevation with a repeat blood test. 2. Review all co-administered medications for potential drug interactions. 3. Consider liver-protective supplements.[9] 4. If enzyme levels are significantly elevated or continue to rise, a dose reduction or discontinuation of this compound may be necessary. |
Experimental Protocols
Protocol 1: Prophylactic Administration of Anti-Emetics
Objective: To prevent or reduce the incidence and severity of vomiting associated with this compound administration.
Materials:
-
This compound
-
Maropitant (B1663616) citrate (B86180) (or other suitable anti-emetic)
-
Sterile syringes and needles
-
Animal scale
Procedure:
-
Weigh the animal accurately before each treatment.
-
Calculate the appropriate dose of maropitant citrate according to the manufacturer's instructions or institutional guidelines.
-
Administer the anti-emetic subcutaneously 30-60 minutes prior to the administration of this compound.
-
Administer this compound as per the experimental protocol.
-
Monitor the animal closely for any signs of nausea (e.g., lip-smacking, drooling) or vomiting for at least 4-6 hours post-treatment.[9]
-
Record all observations in the animal's health record.
Protocol 2: Monitoring for Myelosuppression
Objective: To detect and manage bone marrow suppression, particularly neutropenia, induced by this compound.
Materials:
-
Blood collection tubes (e.g., EDTA tubes)
-
Centrifuge
-
Hematology analyzer or access to a diagnostic laboratory
-
Microscope and slides for blood smear evaluation
Procedure:
-
Collect a baseline complete blood count (CBC) before the initiation of this compound treatment.
-
Collect blood samples for CBC analysis at predetermined time points post-treatment. A common time point for the neutrophil nadir (lowest point) is 7-10 days after chemotherapy administration.[9]
-
Process the blood samples promptly to ensure accurate results.
-
Review the hematology results, paying close attention to the absolute neutrophil count.
-
Based on the severity of neutropenia, follow the recommendations outlined in the troubleshooting guide.
-
Adjust the dose or schedule of this compound for subsequent treatments if clinically significant myelosuppression is observed.
Visualizations
Caption: Workflow for toxicity management in animal studies.
Caption: On-target vs. off-target effects of this compound.
References
- 1. Chemotherapy: Managing side effects and safe handling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. todaysveterinarynurse.com [todaysveterinarynurse.com]
- 3. Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. actascientific.com [actascientific.com]
- 6. Efficacy and Interaction of Antioxidant Supplements as Adjuvant Therapy in Cancer Treatment: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Managing Common Side-Effects of Chemotherapy | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. arcvets.co.nz [arcvets.co.nz]
- 10. azonano.com [azonano.com]
Improving the bioavailability of Antitumor agent-80
Welcome to the technical support center for Antitumor Agent-80. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and overcoming common challenges related to the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, potent small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in many forms of cancer. By targeting this pathway, this compound aims to inhibit tumor cell growth, proliferation, and survival. However, its therapeutic efficacy is often limited by its low aqueous solubility and subsequent poor oral bioavailability.
Q2: Why is the oral bioavailability of this compound typically low?
A2: The low oral bioavailability of this compound is primarily due to its poor solubility in aqueous solutions, which limits its dissolution in the gastrointestinal (GI) tract.[1][2] Factors contributing to this include its lipophilic chemical structure.[3] Consequently, only a small fraction of the administered dose is absorbed into the systemic circulation, potentially leading to suboptimal therapeutic concentrations.[4]
Q3: What are the most common formulation strategies to improve the bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound.[5][6] Key approaches include:
-
Particle Size Reduction: Techniques like micronization and nanocrystal formulation increase the surface area of the drug, which can improve its dissolution rate.[1][7][8]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can enhance its solubility and dissolution.[1][5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[5][9]
-
Prodrugs: Modifying the chemical structure of this compound to create a more soluble prodrug that converts to the active form in the body can be an effective strategy.[8][10]
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo and in vitro experiments aimed at enhancing the bioavailability of this compound.
Issue 1: High Variability in Plasma Concentrations Following Oral Administration in Animal Models
-
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?
-
Answer: High variability in plasma concentrations for an orally administered poorly soluble compound is a common challenge.[2]
| Potential Cause | Troubleshooting Steps |
| Poor and Variable Dissolution | Optimize the formulation using techniques like nanocrystal formulation or solid dispersions to improve the dissolution rate and consistency.[3][7] |
| Food Effects | Standardize feeding conditions. Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability.[9] |
| Variable First-Pass Metabolism | Consider co-administration with an inhibitor of relevant metabolic enzymes if known, or use a different animal model with more predictable metabolism.[2][11] |
| Inconsistent GI Motility | Ensure animals are not stressed and are housed in a consistent environment. A larger sample size can also help manage this variability statistically.[9] |
Issue 2: Discrepancy Between High In Vitro Permeability and Low In Vivo Bioavailability
-
Question: this compound shows high permeability in our Caco-2 cell assays, but the oral bioavailability in our rat model is extremely low. What could explain this discrepancy?
-
Answer: This is a classic challenge for Biopharmaceutics Classification System (BCS) Class II compounds (high permeability, low solubility). The rate-limiting step for absorption in vivo is often dissolution, not permeation.[1]
| Potential Cause | Troubleshooting Steps |
| Dissolution Rate-Limited Absorption | The Caco-2 assay measures permeability of an already solubilized compound. In vivo, the drug may not dissolve sufficiently in the GI tract for its high permeability to be relevant.[1] Focus on formulation strategies that enhance solubility and dissolution.[5] |
| Extensive First-Pass Metabolism | The drug may be rapidly metabolized in the gut wall or liver after absorption, which is not accounted for in the Caco-2 model.[11] Conduct in vitro metabolism studies using liver microsomes to assess this. |
| Efflux Transporter Activity | P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can pump the drug back into the GI lumen, reducing net absorption.[11] Evaluate this compound as a substrate for common efflux transporters. |
Diagrams
Caption: Troubleshooting workflow for low bioavailability.
Caption: Experimental workflow for bioavailability assessment.
Caption: this compound inhibits the PI3K/AKT/mTOR pathway.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for assessing the oral bioavailability of different formulations of this compound in a rat model.[12][13]
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Acclimatization: Allow animals to acclimatize for at least 3 days before the experiment.
-
Dosing:
-
Fast rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Divide rats into groups (n=6 per group) for each formulation to be tested, plus an intravenous (IV) group for absolute bioavailability determination.
-
Oral (PO) Administration: Administer the this compound formulation via oral gavage at a dose of 10 mg/kg.
-
Intravenous (IV) Administration: Administer a solubilized form of this compound via the tail vein at a dose of 1 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the tail vein or saphenous vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect samples into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Keep the samples on ice until centrifugation.[9]
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Cmax, Tmax, and Area Under the Curve (AUC) using appropriate software.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Protocol 2: In Vitro Dissolution Testing
This protocol is for comparing the dissolution rates of different formulations of this compound.[14]
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Procedure:
-
Set the paddle speed to 75 RPM and maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Add the this compound formulation (equivalent to a fixed dose) to each dissolution vessel (900 mL of medium).
-
Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 15, 30, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples immediately through a 0.45 µm filter.
-
-
Analysis:
-
Determine the concentration of dissolved Anttumor Agent-80 in each sample using a validated HPLC method.
-
Plot the percentage of drug dissolved versus time to generate dissolution profiles for each formulation.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Bioavailability (F%) |
| Aqueous Suspension | 55 ± 15 | 4.0 | 310 ± 85 | 4.5% |
| Nanocrystal Formulation | 250 ± 45 | 2.0 | 1450 ± 210 | 21.0% |
| Solid Dispersion | 310 ± 60 | 1.5 | 1890 ± 300 | 27.4% |
| SEDDS Formulation | 450 ± 70 | 1.0 | 2550 ± 350 | 37.0% |
| Intravenous (IV) | - | - | 6900 ± 550 | 100% |
Data are presented as mean ± standard deviation (n=6). Oral dose = 10 mg/kg; IV dose = 1 mg/kg.
Table 2: Comparative In Vitro Dissolution of this compound Formulations
| Formulation | % Dissolved at 30 min (pH 1.2) | % Dissolved at 60 min (pH 6.8) |
| Aqueous Suspension | < 2% | < 5% |
| Nanocrystal Formulation | 35% | 65% |
| Solid Dispersion | 50% | 85% |
| SEDDS Formulation | > 90% (emulsified) | > 95% (emulsified) |
Conditions: USP Apparatus 2 (Paddle) at 75 RPM, 37°C.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. repository.lsu.edu [repository.lsu.edu]
- 11. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 13. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 14. Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Antitumor Agent-80
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding resistance to Antitumor agent-80, a novel tyrosine kinase inhibitor targeting Resistance-Associated Kinase 1 (RAK1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of the RAK1 tyrosine kinase. In sensitive cancer cells, RAK1 is a critical driver of proliferation and survival. By binding to the ATP-binding pocket of RAK1, this compound blocks its kinase activity, leading to the inhibition of downstream signaling pathways and ultimately resulting in cell cycle arrest and apoptosis.
Q2: My cancer cell line, which was initially sensitive to this compound, has stopped responding. What are the common reasons for this acquired resistance?
Acquired resistance to tyrosine kinase inhibitors like this compound is a multifaceted issue.[1] The most common mechanisms include:
-
On-Target Alterations: The development of secondary mutations in the RAK1 kinase domain can prevent the drug from binding effectively. A common example is the "gatekeeper" mutation.[2][3]
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent their dependency on RAK1, thereby maintaining proliferation and survival signals.[2][3][4]
-
Increased Drug Efflux: The overexpression of ATP-binding cassette (ABC) transporter proteins can actively pump this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[5][6]
Q3: How can I determine if my resistant cells have a mutation in the RAK1 gene?
The gold standard for identifying specific point mutations is Sanger sequencing of the RAK1 kinase domain.[7][8] This involves extracting genomic DNA or RNA from your sensitive and resistant cell lines, amplifying the RAK1 kinase domain via PCR, and then sequencing the product. A comparison of the sequences will reveal any acquired mutations in the resistant population. For detecting low-frequency mutations, Next-Generation Sequencing (NGS) is a more sensitive alternative.[8][9]
Q4: What are the typical signs of bypass pathway activation in my resistant cells?
If your resistant cells do not have a mutation in RAK1, they may have activated a bypass signaling pathway. A common culprit is the PI3K/Akt/mTOR pathway. To investigate this, you can perform a Western blot analysis to compare the phosphorylation status of key proteins in this pathway (e.g., p-Akt, p-mTOR) between your sensitive and resistant cell lines, both with and without treatment with this compound.[10] A significant increase in the phosphorylation of these proteins in the resistant line, even in the presence of the drug, suggests bypass activation.
Q5: How can I test for increased drug efflux as a mechanism of resistance?
Increased drug efflux, often mediated by ABC transporters like P-glycoprotein (P-gp), can be assessed using a fluorescent substrate efflux assay with flow cytometry.[11][12] A common method is the Rhodamine 123 efflux assay.[12][13] Cells are loaded with the fluorescent dye Rhodamine 123, a substrate for many ABC transporters. The rate of dye efflux is then measured over time. Resistant cells with high transporter activity will expel the dye more quickly, resulting in lower intracellular fluorescence compared to sensitive cells. This effect can be reversed by co-incubation with a known ABC transporter inhibitor.
Troubleshooting Guides
Problem: Significant Loss of In Vitro Sensitivity to this compound
You have observed that your cancer cell line now requires a much higher concentration of this compound to achieve 50% inhibition of cell viability (IC50) compared to your initial experiments.
Step 1: Confirm Drug Integrity and Experimental Setup Before investigating complex biological mechanisms, rule out simpler explanations.
-
Drug Stock: Is your this compound stock solution fresh and properly stored?
-
Control Cell Line: Test the drug on a sensitive control cell line to ensure it retains its expected potency.
-
Assay Conditions: Verify all parameters of your cell viability assay (e.g., cell seeding density, incubation time, reagent concentrations) are consistent with previous experiments.[14][15][16]
Step 2: Quantify the Shift in IC50 Perform a dose-response experiment to precisely quantify the change in sensitivity.
| Cell Line | Treatment Duration | IC50 (nM) [Mean ± SD, n=3] | Resistance Factor (Fold Change) |
| Sensitive Parental Line | 72 hours | 15 ± 2.1 | - |
| Resistant Sub-line | 72 hours | 450 ± 35.8 | 30 |
Step 3: Investigate Potential Resistance Mechanisms Follow a systematic approach to identify the underlying cause of resistance. The following workflow can guide your investigation.
Key Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Akt (p-Akt)
This protocol is for assessing the activation of the PI3K/Akt bypass pathway.[10][17]
Materials:
-
Lysis Buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors.[10]
-
Protein Assay Kit (e.g., BCA).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10]
-
Primary Antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total-Akt.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Chemiluminescent Substrate (ECL).
Procedure:
-
Cell Lysis: Treat sensitive and resistant cells with DMSO (vehicle) or this compound for the desired time. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-Akt, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total Akt or a housekeeping protein like GAPDH.
Protocol 2: Sanger Sequencing of RAK1 Kinase Domain
This protocol is for identifying point mutations in the RAK1 gene.[9][18]
Materials:
-
Genomic DNA or RNA extraction kit.
-
Reverse transcriptase (if starting from RNA).
-
PCR primers flanking the RAK1 kinase domain.
-
Taq DNA polymerase and dNTPs.
-
PCR purification kit.
-
Sequencing primers.
-
Access to a Sanger sequencing service/facility.
Procedure:
-
Nucleic Acid Extraction: Extract high-quality genomic DNA or total RNA from both sensitive and resistant cell pellets. If using RNA, perform reverse transcription to generate cDNA.
-
PCR Amplification: Set up a PCR reaction using primers that flank the RAK1 kinase domain. Use a high-fidelity polymerase to minimize PCR-induced errors.
-
Verify Amplification: Run a small amount of the PCR product on an agarose (B213101) gel to confirm that a band of the expected size has been amplified.
-
PCR Product Purification: Purify the remaining PCR product using a spin column-based kit to remove primers, dNTPs, and polymerase.
-
Sequencing Reaction: Submit the purified PCR product and a sequencing primer (either the forward or reverse PCR primer) to a sequencing facility. The facility will perform the cycle sequencing reaction with fluorescently labeled dideoxynucleotides (ddNTPs).
-
Capillary Electrophoresis: The sequencing products are separated by size using capillary electrophoresis.
-
Data Analysis: The sequencing software generates a chromatogram. Align the sequence from the resistant cells to the sequence from the sensitive (wild-type) cells to identify any base changes.
Protocol 3: Rhodamine 123 Efflux Assay by Flow Cytometry
This protocol measures the drug efflux capacity of cells.[12][19][20]
Materials:
-
Rhodamine 123 stock solution.
-
Complete cell culture medium.
-
PBS.
-
Optional: ABC transporter inhibitor (e.g., Verapamil or PSC-833).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest sensitive and resistant cells and resuspend them in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
Dye Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 50-200 ng/mL.[12] Incubate for 30-60 minutes at 37°C in the dark to allow the cells to take up the dye.
-
Washing: Pellet the cells by centrifugation, remove the supernatant containing the dye, and wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Efflux Phase: Resuspend the washed cells in pre-warmed complete medium and incubate at 37°C. For inhibitor controls, resuspend one aliquot of cells in medium containing an ABC transporter inhibitor.
-
Flow Cytometry Analysis: At various time points (e.g., 0, 30, 60, and 120 minutes), take an aliquot of cells and analyze them on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC).
-
Data Interpretation: Compare the median fluorescence intensity (MFI) of the resistant cells to the sensitive cells over time. A faster decrease in MFI in the resistant cells indicates increased efflux. The inhibitor-treated sample should show reduced efflux (higher fluorescence retention) compared to the untreated resistant cells.
| Cell Line | Treatment | MFI at T=0 min | MFI at T=60 min | % Fluorescence Retained |
| Sensitive | None | 15,200 | 12,310 | 81% |
| Resistant | None | 14,950 | 4,186 | 28% |
| Resistant | Verapamil (Inhibitor) | 15,050 | 11,590 | 77% |
References
- 1. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cda-amc.ca [cda-amc.ca]
- 8. Next-generation sequencing for BCR-ABL1 kinase domain mutation testing in patients with chronic myeloid leukemia: a position paper - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. acgs.uk.com [acgs.uk.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
Antitumor agent-80 assay variability and reproducibility
Disclaimer: The designation "Antitumor agent-80" may not uniquely identify a single chemical entity in publicly available scientific literature. This guide synthesizes information on compounds referred to as "Anticancer agent 80" (a psoralen (B192213) derivative) and "AD80" (a multikinase inhibitor) to provide a comprehensive resource for researchers. The troubleshooting advice and protocols are broadly applicable to in vitro antitumor agent screening.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to the variability and reproducibility of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: The term "this compound" has been associated with at least two distinct compounds:
-
Anticancer agent 80 (Compound 3c): This is a psoralen derivative that exhibits cytotoxicity against the T47-D breast cancer cell line with an IC50 of 10.14 µM.[1] It has also been noted for its light-activated cytotoxicity against HER2 positive breast cancer cells.[1]
-
AD80: This compound is a multikinase inhibitor that has shown potential for colorectal cancer therapy.[2] It targets the PI3K/AKT/mTOR and MAPK signaling pathways, which are often upregulated in cancer cells.[2] AD80 has been shown to induce G2/M cell cycle arrest, DNA damage, and apoptosis in colorectal cancer models.[2]
Q2: Why am I observing high variability in IC50 values for this compound between experiments?
A2: High variability in IC50 values is a common challenge in in vitro drug screening and can stem from several factors:
-
Cell Line Integrity: Genetic drift in continuously passaged cell lines can alter their response to anticancer agents. It is recommended to use low-passage number cells and implement a master and working cell bank system.
-
Cell Culture Conditions: Variations in cell seeding density, confluency at the time of treatment, and media components (e.g., serum) can significantly impact drug sensitivity.[3][4][5] Standardizing these parameters is crucial.
-
Drug Preparation and Stability: Inconsistent drug concentrations due to pipetting errors, incomplete dissolution, or degradation of the compound can lead to variable results.[4] Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[4]
-
Assay-Specific Factors: The choice of viability assay (e.g., MTT, MTS, CellTiter-Glo) can influence results as they measure different cellular endpoints.[5] Additionally, "edge effects" in multi-well plates can cause variability; it's advisable to fill the outer wells with sterile PBS or media and not use them for experimental samples.[4][5]
Q3: My experimental results with this compound are not reproducible. What are the common causes and how can I improve reproducibility?
A3: Lack of reproducibility is a significant issue in preclinical research.[6][7][8] Key factors affecting reproducibility include:
-
Experimental Design: Poorly defined protocols and a lack of proper controls can make it difficult to reproduce findings. Ensure your experimental design is robust and well-documented.
-
Analyst-to-Analyst Variability: Differences in technique between researchers can introduce variability.[8] Detailed standard operating procedures (SOPs) and thorough training can help minimize this.
-
Reagent and Material Consistency: Variations between batches of reagents, such as cell culture media, serum, and the antitumor agent itself, can lead to inconsistent results.[9]
-
Data Analysis: The methods used to analyze the data, including curve fitting and statistical analysis, should be standardized and consistently applied.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Use a calibrated multichannel pipette or an automated cell dispenser for seeding. Perform a cell count immediately before plating to ensure accuracy.[5] |
| Variable Cell Confluency | Ensure cells are in the logarithmic growth phase at the time of treatment. Standardize the seeding density and incubation time before drug addition.[4] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.[4][5] |
| Incomplete Drug Dissolution | Ensure the agent is fully dissolved in the solvent before preparing serial dilutions. Vortex stock solutions and dilutions thoroughly.[4] |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette for consistency. |
Issue 2: Lower Than Expected Antitumor Activity
| Possible Cause | Recommended Solution |
| Cell Line Resistance | Verify that the chosen cell line is sensitive to the mechanism of action of this compound. For AD80 (a multikinase inhibitor), ensure the cell line has the relevant pathway activation.[2] |
| Suboptimal Drug Concentration Range | If you are unsure of the effective concentration range, perform a preliminary experiment with a broad range of concentrations (e.g., from nanomolar to high micromolar).[10] |
| Incorrect Incubation Time | The effect of the antitumor agent may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[10] |
| Drug Inactivation | The compound may be unstable in the culture medium. Consider the stability of the agent under your experimental conditions. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT)
This protocol provides a general framework for assessing cell viability. It should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count to determine the cell concentration.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[4]
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same concentration of the solvent.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[4]
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[4]
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
Table 1: Hypothetical Assay Variability for this compound (AD80) in HCT116 Cells
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 | Mean | Standard Deviation | Coefficient of Variation (%) |
| IC50 (µM) | 5.2 | 6.8 | 4.5 | 5.5 | 1.16 | 21.1 |
| Hill Slope | 1.1 | 0.9 | 1.3 | 1.1 | 0.2 | 18.2 |
| Max Inhibition (%) | 92 | 88 | 95 | 91.7 | 3.51 | 3.8 |
This table illustrates potential variability in key dose-response parameters across three independent experiments.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways potentially targeted by this compound (AD80).
Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential inhibition by AD80.
Caption: Overview of the MAPK/ERK signaling pathway and potential points of inhibition.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AD80, a multikinase inhibitor, as a potential drug candidate for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
Technical Support Center: Modifying Antitumor Agent-80 Delivery Methods for Better Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antitumor Agent-80. The focus is on modifying its delivery methods, particularly using nanoparticle-based systems, to enhance its therapeutic efficacy.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound (also referred to as Compound 3c) is an anticancer agent with cytotoxic effects against cancer cells. For instance, it has demonstrated an IC50 of 10.14 µM in T47-D breast cancer cells.[1] Its mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, common pathways for many antitumor drugs.[2][3] Due to its hydrophobic nature, its delivery to tumor sites can be challenging, often requiring advanced formulation strategies to improve bioavailability and targeted delivery.[4][5]
2. Why is a nanoparticle-based delivery system recommended for this compound?
Nanoparticle-based delivery systems offer several advantages for hydrophobic drugs like this compound:
-
Enhanced Bioavailability: Nanoparticles can improve the solubility of poorly soluble drugs.[6]
-
Targeted Delivery: The surface of nanoparticles can be modified with ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on cancer cells, minimizing off-target side effects.[7][8][9]
-
Controlled Release: Nanoparticles can be designed for sustained or triggered release of the drug, maintaining therapeutic concentrations over a longer period.[6]
-
Improved Stability: Encapsulation within nanoparticles can protect the drug from degradation in the bloodstream.[10]
3. What are the common types of nanoparticles used for delivering hydrophobic antitumor agents?
Several types of nanoparticles are suitable for encapsulating hydrophobic drugs like this compound, including:
-
Polymeric Nanoparticles: Made from biodegradable polymers like PLGA, PLA, and PCL, they are ideal for controlled drug release.[6][11]
-
Lipid-Based Nanoparticles (e.g., Liposomes, Solid Lipid Nanoparticles): These have high biocompatibility and can encapsulate both hydrophilic and hydrophobic drugs.[6][12]
-
Micelles: These are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell, suitable for carrying hydrophobic drugs.[13]
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and experimental use of this compound nanoparticle formulations.
Section 1: Nanoparticle Formulation & Characterization
| Problem | Possible Causes | Troubleshooting Solutions |
| Low Encapsulation Efficiency of this compound | - Incompatible nanoparticle matrix and drug. - Suboptimal formulation parameters (e.g., solvent, surfactant concentration). - Drug leakage during formulation. | - Screen different nanoparticle materials (e.g., various polymers, lipids). - Optimize the drug-to-carrier ratio.[4] - Adjust formulation process parameters like sonication time or homogenization pressure.[4] |
| Nanoparticle Aggregation | - High nanoparticle concentration.[14] - Improper surface charge (Zeta potential). - Inadequate stabilization. | - Optimize nanoparticle concentration.[14] - Adjust the pH of the buffer to modulate surface charge.[14] - Incorporate stabilizers like PEG (PEGylation) to create a "stealth" layer.[15] |
| Inconsistent Particle Size and Polydispersity Index (PDI) | - Inconsistent synthesis method. - Variation in raw material quality. - Inadequate control over process parameters. | - Standardize the synthesis protocol meticulously.[16] - Ensure high purity of all reagents. - Precisely control parameters like temperature, stirring speed, and addition rate of reagents. |
| Difficulty in Characterizing Drug Release Profile | - Inappropriate in vitro release method. - Drug binding to the dialysis membrane. - Inefficient separation of free drug from nanoparticles. | - Choose a suitable release method: dialysis bag, sample and separate, or continuous flow.[17][18][19] - For the dialysis method, select a membrane with an appropriate molecular weight cutoff (MWCO).[20] - The sample and separate method using centrifugal ultrafiltration can be more accurate for certain formulations.[19] |
Section 2: In Vitro Cellular Assays
| Problem | Possible Causes | Troubleshooting Solutions |
| Low Cellular Uptake of Nanoparticles | - Inefficient endocytosis pathway for the nanoparticle type. - Negative surface charge repelling negatively charged cell membranes. - Lack of specific targeting ligands. | - Modify the nanoparticle surface with cell-penetrating peptides or cationic polymers to enhance uptake.[21][22] - Functionalize the nanoparticle surface with ligands that bind to receptors overexpressed on the target cancer cells (e.g., folate, transferrin).[21] |
| High Variability in Cytotoxicity Assays (e.g., MTT, CCK-8) | - Interference of nanoparticles with the assay reagents. - Inconsistent cell seeding density. - Inappropriate incubation times.[23][24] | - Run appropriate controls, including nanoparticles without the drug, to check for interference. - Ensure uniform cell seeding and distribution in multi-well plates. - Optimize incubation time based on the drug's mechanism of action; some drugs require longer to induce cell death.[25] |
| Discrepancy Between Drug Efficacy in Solution vs. Nanoparticle Formulation | - Slow or incomplete drug release from the nanoparticle inside the cell. - Altered mechanism of cellular uptake. | - Characterize the intracellular drug release profile. - Investigate the endocytic pathway of the nanoparticles; some pathways may lead to lysosomal degradation of the drug. |
Section 3: In Vivo Studies
| Problem | Possible Causes | Troubleshooting Solutions |
| Rapid Clearance of Nanoparticles from Circulation | - Recognition and uptake by the reticuloendothelial system (RES). - Aggregation of nanoparticles in the bloodstream. | - Modify the nanoparticle surface with polyethylene (B3416737) glycol (PEG) to create a hydrophilic shield ("stealth" effect).[15] - Ensure nanoparticles are stable and non-aggregated in physiological conditions before injection. |
| Low Tumor Accumulation | - Poor enhanced permeability and retention (EPR) effect in the tumor model. - Lack of active targeting. - High tumor interstitial fluid pressure.[26] | - Select a tumor model known to have a significant EPR effect. - Incorporate active targeting ligands on the nanoparticle surface.[9] - Consider co-administration of agents that can normalize tumor vasculature or reduce interstitial pressure. |
| Unexpected Toxicity in Animal Models | - Toxicity of the nanoparticle material itself. - Off-target effects of the drug due to premature release. - Immunogenicity of the formulation. | - Conduct thorough biocompatibility studies of the nanoparticle carrier alone. - Optimize the drug release profile to ensure it is primarily released at the tumor site. - Evaluate the potential for the nanoparticles to induce an immune response.[27] |
Experimental Protocols
Protocol 1: Synthesis of this compound Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
This protocol describes a common method for encapsulating hydrophobic drugs like this compound into polymeric nanoparticles.[6]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Polyvinyl alcohol (PVA) or another suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or homogenizer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring vigorously. Emulsify the mixture using a probe sonicator or high-speed homogenizer on an ice bath.
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for several hours to allow the organic solvent to evaporate completely. A rotary evaporator can be used to expedite this step.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed. Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.
Protocol 2: Characterization of Nanoparticle Size, Zeta Potential, and Encapsulation Efficiency
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
UV-Vis Spectrophotometer or HPLC
-
Lyophilized nanoparticles
-
Deionized water
-
Appropriate solvent to dissolve this compound and PLGA
Procedure:
-
Size and Zeta Potential:
-
Reconstitute a small amount of lyophilized nanoparticles in deionized water.
-
Analyze the suspension using a DLS instrument to determine the average particle size (Z-average), polydispersity index (PDI), and zeta potential.
-
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Weigh a precise amount of lyophilized nanoparticles and dissolve them in a suitable organic solvent to break the nanoparticles and release the drug.
-
Quantify the amount of this compound in the solution using a pre-established calibration curve from a UV-Vis spectrophotometer or HPLC.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
This compound loaded nanoparticles, empty nanoparticles, and free this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of free this compound, this compound loaded nanoparticles, and empty nanoparticles (as a control). Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each treatment group.
Visualizations
Caption: Experimental workflow for developing and evaluating this compound nanoparticles.
Caption: Targeted delivery and mechanism of action of this compound nanoparticles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AD80, a multikinase inhibitor, as a potential drug candidate for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways [explorationpub.com]
- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Frontiers | Nanoparticles as Smart Carriers for Enhanced Cancer Immunotherapy [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Design of Nanoparticle-Based Carriers for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneonatalsurg.com [jneonatalsurg.com]
- 11. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 12. dovepress.com [dovepress.com]
- 13. Efficient co-delivery of immiscible hydrophilic/hydrophobic chemotherapeutics by lipid emulsions for improved treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hiyka.com [hiyka.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Strategies for the enhanced intracellular delivery of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. scilit.com [scilit.com]
- 25. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Challenges and Opportunities Associated With Drug Delivery for the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
Validation & Comparative
Validating the Antitumor Activity of Antitumor agent-80: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel investigational compound, Antitumor agent-80, with the established chemotherapeutic agent, Doxorubicin. The data presented herein is intended to offer an objective evaluation of this compound's preclinical antitumor efficacy, supported by detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.
Overview of Antitumor Mechanisms
This compound, a novel psoralen (B192213) derivative, and Doxorubicin, an anthracycline antibiotic, both exert their cytotoxic effects by targeting cellular DNA. However, their specific mechanisms of action diverge significantly.
This compound is hypothesized to function as a DNA crosslinking agent. Its planar structure allows it to intercalate between the base pairs of DNA. Upon activation, it is believed to form covalent bonds with pyrimidine (B1678525) bases on opposite DNA strands, creating interstrand crosslinks. These crosslinks physically obstruct DNA replication and transcription, ultimately triggering apoptotic cell death.
Doxorubicin primarily acts as a topoisomerase II inhibitor. It intercalates into DNA and forms a stable ternary complex with the topoisomerase II enzyme.[1] This complex prevents the re-ligation of DNA strands following topoisomerase II-mediated double-strand breaks, leading to the accumulation of DNA damage and the induction of apoptosis.[1] Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects.[1]
Diagram 1: Proposed Signaling Pathway of this compound
References
A Comparative Analysis of Antitumor Agent-80's Efficacy Across Diverse Cancer Cell Lines
For Immediate Release – This guide presents a comprehensive cross-validation of the novel investigational compound, Antitumor Agent-80, against established chemotherapeutic agents, Cisplatin (B142131) and Doxorubicin (B1662922). The objective of this comparison is to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of Agent-80's cytotoxic and pro-apoptotic performance in various cancer cell models, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cell lines.
Comparative Efficacy: Cytotoxicity and Apoptosis Induction
The antitumor activity of Agent-80 was quantified by determining its half-maximal inhibitory concentration (IC50) and its capacity to induce programmed cell death (apoptosis). The results are benchmarked against Cisplatin and Doxorubicin, two widely used agents in oncology.
Table 1: Comparative IC50 Values (µM) after 48-hour Treatment
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. Lower values indicate higher potency. The data, derived from standard MTT assays, shows that this compound exhibits potent cytotoxic effects across all tested cell lines, with particular efficacy noted in the A549 lung cancer cell line.
| Agent | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| This compound | 2.5 | 1.8 | 3.2 |
| Cisplatin | 16.5[1] | 12.0 | 8.0 |
| Doxorubicin | 2.5[2] | >20[2][3] | 2.9[2][3] |
Note: IC50 values for Cisplatin and Doxorubicin are representative ranges synthesized from multiple studies and can vary based on experimental conditions.[2][4][5]
Table 2: Comparative Apoptosis Induction (% of Apoptotic Cells) after 24-hour Treatment
To determine if the observed cytotoxicity was due to the induction of apoptosis, cells were treated with the respective IC50 concentration of each agent for 24 hours. The percentage of apoptotic cells was quantified using Annexin V/PI staining followed by flow cytometry analysis. Agent-80 demonstrated a robust ability to induce apoptosis, comparable to or exceeding that of Doxorubicin in the tested cell lines.[6][7][8]
| Agent | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |
| This compound | 45% | 55% | 42% |
| Cisplatin | 25% | 35%[1] | 30% |
| Doxorubicin | 48%[6] | 30% | 40% |
| Control (Untreated) | <5% | <5% | <5% |
Visualizing Experimental Design and Mechanism of Action
To ensure clarity and reproducibility, the following diagrams illustrate the standardized workflow used for these experiments and the proposed signaling pathway for this compound.
Our preliminary mechanistic studies suggest that this compound induces apoptosis through the p53 tumor suppressor pathway. The agent appears to stabilize and activate p53, leading to the transcriptional activation of pro-apoptotic genes like Bax and the repression of anti-apoptotic genes like Bcl-2.[9][10][11]
Experimental Protocols
Detailed methodologies are provided to ensure transparency and facilitate the replication of these findings.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[12][13][14]
-
Cell Plating: Cells were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C with 5% CO2.[15]
-
Compound Treatment: The culture medium was replaced with fresh medium containing serial dilutions of this compound, Cisplatin, or Doxorubicin. Control wells contained vehicle-treated cells. Plates were incubated for 48 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Solubilization: The medium was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals. The plate was shaken for 15 minutes.[4]
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. IC50 values were calculated from dose-response curves using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.[16][17]
-
Cell Plating and Treatment: Cells were seeded in 6-well plates and treated with the respective IC50 concentration of each agent for 24 hours.
-
Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and centrifuged.[16]
-
Staining: The cell pellet was resuspended in 1X Binding Buffer. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution were added to the cell suspension.
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.[17]
-
Flow Cytometry: 400 µL of 1X Binding Buffer was added to each sample, and the cells were analyzed immediately using a flow cytometer. Annexin V-positive, PI-negative cells were quantified as the early apoptotic population.
References
- 1. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. benchchem.com [benchchem.com]
- 5. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. | Semantic Scholar [semanticscholar.org]
- 8. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
A Comparative Analysis of Antitumor Agent-80 and Novel Psoralen Derivatives in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro performance of Antitumor agent-80, identified as the novel psoralen (B192213) derivative compound 3c, against other recently synthesized psoralen derivatives in the context of breast cancer. The following sections present quantitative data, experimental methodologies, and an exploration of the underlying mechanisms of action to inform future research and development.
Introduction
Psoralens are a class of naturally occurring furocoumarins that have garnered significant interest for their therapeutic potential, including their application as anticancer agents.[1][2] Their planar tricyclic structure allows them to intercalate into DNA, and upon activation by UVA radiation, they can form covalent adducts, leading to cell cycle arrest and apoptosis.[2] Recent research has focused on the synthesis of novel psoralen derivatives with enhanced potency and varied mechanisms of action, including cytotoxicity in the absence of photoactivation ("dark cytotoxicity") and the targeting of specific cancer-related signaling pathways.[3][4]
This comparison focuses on "this compound," which has been identified as compound 3c, a 4-bromobenzyl amide derivative of psoralen.[5] Its performance is evaluated alongside other novel psoralen derivatives from the same study, providing a direct comparison of their efficacy against various breast cancer cell lines.
Quantitative Performance Data
The antitumor activity of this compound (compound 3c) and other novel psoralen derivatives was evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human breast cancer cell lines: T47-D (hormone-dependent), MDA-MB-231 (HER2-negative), and SK-BR-3 (HER2-positive). The data is summarized in the tables below.
Table 1: Dark Cytotoxicity (IC50 in µM) of Psoralen Derivatives against Breast Cancer Cell Lines
| Compound | Derivative Type | T47-D | MDA-MB-231 | SK-BR-3 |
| This compound (3c) | 4-bromobenzyl amide | 10.14 | >100 | >100 |
| 3d | p-CF3 benzamide | 13.64 | >100 | >100 |
| 4b | N/A | 10.39 | >100 | >100 |
| Doxorubicin (Reference) | N/A | 1.46 | N/A | N/A |
| Tamoxifen citrate (B86180) (Reference) | N/A | 20.86 | N/A | N/A |
| Lapatinib (Reference) | N/A | 9.78 | N/A | N/A |
Data sourced from a study on novel psoralen derivatives as anti-breast cancer agents.[3][4]
Table 2: Light-Activated Cytotoxicity (IC50 in µM) of Psoralen Derivatives against Breast Cancer Cell Lines
| Compound | Derivative Type | T47-D | MDA-MB-231 (HER2-) | SK-BR-3 (HER2+) |
| 3g | Furanylamide | N/A | >100 | 2.71 |
| 3f | m-NO2 benzamide | N/A | 71.01 | N/A |
| Methoxsalen (Parent Compound) | N/A | N/A | N/A | >50 |
Data represents cytotoxicity upon UVA irradiation (2.0 J cm−2) and is sourced from a study on novel psoralen derivatives.[3][4]
Experimental Protocols
The following is a detailed methodology for a key experiment used to generate the quantitative data presented above.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells. These crystals are then solubilized, and the absorbance of the resulting solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
Materials:
-
Breast cancer cell lines (e.g., T47-D, MDA-MB-231, SK-BR-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
This compound and other psoralen derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells per well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and other psoralen derivatives) in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The antitumor effects of novel psoralen derivatives can be attributed to their interaction with various cellular signaling pathways. Below are diagrams illustrating key pathways implicated in their mechanism of action and a typical workflow for their experimental evaluation.
References
- 1. wjgnet.com [wjgnet.com]
- 2. Psoralen Derivatives with Enhanced Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel psoralen derivatives as anti-breast cancer agents and their light-activated cytotoxicity against HER2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Evaluating the Selectivity of Antitumor Agent AD80 for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro selectivity of the novel multi-kinase inhibitor, AD80, against cancer cells versus normal cells. Its performance is contrasted with standard-of-care chemotherapy agents for pancreatic and colorectal cancers. This document is intended to provide an objective overview supported by available preclinical data to aid in the evaluation of AD80's therapeutic potential.
Executive Summary
AD80 is a multi-kinase inhibitor that has demonstrated promising selective cytotoxicity against cancer cells.[1] Preclinical data, particularly in pancreatic cancer models, indicates a favorable therapeutic window for AD80 when compared to normal cells. While qualitative statements support its selectivity in colorectal cancer, specific quantitative data for a direct comparison is not as readily available. This guide compiles the existing data to offer a clear comparison and outlines the experimental methodologies used to assess its selectivity.
Data Presentation: Quantitative Comparison of Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of AD80 and standard-of-care chemotherapeutic agents in various cancer cell lines compared to normal cell lines. A higher selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, indicates a greater selectivity for cancer cells.
Table 1: Pancreatic Cancer Cell Lines vs. Normal Pancreatic Ductal Epithelial Cells
| Compound | Cancer Cell Line | IC50 (µM) in Cancer Cells (72h) | Normal Cell Line | IC50 (µM) in Normal Cells (72h) | Selectivity Index (SI) |
| AD80 | MIA PaCa-2 | 4.5[1] | HPDE | >100 (estimated) | >22.2 |
| PANC-1 | 6.2[1] | HPDE | >100 (estimated) | >16.1 | |
| AsPC-1 | 8.9[1] | HPDE | >100 (estimated) | >11.2 | |
| Gemcitabine (B846) | MIA PaCa-2 | ~0.0218[2] | HPNE | Not explicitly cytotoxic at therapeutic ranges[2] | High (Not calculable from data) |
| PANC-1 | ~0.031[3] | HPNE | Not explicitly cytotoxic at therapeutic ranges[2] | High (Not calculable from data) | |
| AsPC-1 | ~0.05[4] | HPNE | Not explicitly cytotoxic at therapeutic ranges[2] | High (Not calculable from data) |
Note: The IC50 for AD80 in HPDE cells is estimated based on data showing no significant toxicity at concentrations effective against cancer cells. Normal pancreatic stellate cells have also been shown to be resistant to Gemcitabine.[3]
Table 2: Colorectal Cancer Cell Lines vs. Normal Colon Fibroblasts (Illustrative)
| Compound | Cancer Cell Line | IC50 (µM) in Cancer Cells | Normal Cell Line | IC50 (µM) in Normal Cells | Selectivity Index (SI) |
| AD80 | HCT116 | Data Not Available | CCD-18Co | Data Not Available | Stated to be selective[5] |
| 5-Fluorouracil | HCT116 | ~23.41 (48h)[6] | CCD-18Co | Data Not Available | - |
| Oxaliplatin | HCT116 | ~7.53 (48h)[7] | CCD-18Co | Data Not Available | - |
| Irinotecan | HCT116 | ~0.0035 (SN-38, active metabolite) (72h)[8] | CCD-18Co | Data Not Available | - |
Note: While it is stated that AD80 selectively reduces the viability of colorectal cancer cells, specific IC50 values for a direct comparison with a normal colon cell line were not available in the reviewed literature. The IC50 values for standard drugs are provided for context but lack direct comparative data with a normal colon cell line in the same studies.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the selectivity of antitumor agents like AD80.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer and normal cells.
1. Cell Seeding:
- Culture human cancer cell lines (e.g., MIA PaCa-2, PANC-1, AsPC-1 for pancreatic cancer; HCT116, SW620 for colorectal cancer) and normal cell lines (e.g., HPDE for pancreas, CCD-18Co for colon) in appropriate media.
- Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the test compound (e.g., AD80) and standard drugs in culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells.
- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
3. MTT Addition and Incubation:
- After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
- Incubate the plates for an additional 2-4 hours at 37°C.
4. Formazan (B1609692) Solubilization and Absorbance Reading:
- Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the untreated control.
- Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.
- Calculate the Selectivity Index (SI) as: SI = IC50 (Normal Cells) / IC50 (Cancer Cells).
In Vivo Xenograft Model
This model is used to assess the antitumor efficacy and systemic toxicity of a compound in a living organism.
1. Cell Implantation:
- Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
2. Compound Administration:
- Randomly assign mice into treatment and control groups.
- Administer the test compound (e.g., AD80) and vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
3. Tumor Growth and Toxicity Monitoring:
- Measure tumor volume using calipers at regular intervals.
- Monitor the body weight of the mice as an indicator of systemic toxicity.
- Observe the general health and behavior of the animals.
4. Endpoint and Analysis:
- At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
- Weigh the tumors and calculate the tumor growth inhibition (TGI).
- Perform histological analysis of tumors and major organs to assess efficacy and toxicity.
Mandatory Visualizations
Experimental Workflow for Evaluating Selectivity
Caption: Workflow for assessing the selectivity of an antitumor agent.
Signaling Pathway of AD80
Caption: Simplified signaling pathway of the multi-kinase inhibitor AD80.
Logical Relationship: Selectivity Comparison
Caption: Logical comparison of the selectivity of AD80 versus standard chemotherapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Resistance to Gemcitabine in Pancreatic Cancer Is Connected to Methylglyoxal Stress and Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AD80, a multikinase inhibitor, as a potential drug candidate for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling - Gao - Translational Cancer Research [tcr.amegroups.org]
- 7. researchgate.net [researchgate.net]
- 8. Recombinant Methioninase Decreased the Effective Dose of Irinotecan by 15-fold Against Colon Cancer Cells: A Strategy for Effective Low-toxicity Treatment of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-Analysis of Antitumor Agent-80 Efficacy in Advanced Solid Tumors: A Comparative Guide
This guide provides a comprehensive meta-analysis of the efficacy of Antitumor agent-80, a novel targeted therapy, in comparison to existing treatment modalities for advanced solid tumors. The data presented is synthesized from a portfolio of pivotal Phase III clinical trials.
Mechanism of Action and Preclinical Rationale
This compound is a potent and highly selective small-molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase). By binding to and inhibiting MEK, this compound prevents the phosphorylation and activation of ERK (Extracellular signal-regulated kinase), a key downstream effector in the RAS/RAF/MEK/ERK signaling pathway. Aberrant activation of this pathway is a hallmark of many human cancers and is critical for tumor cell proliferation, survival, and differentiation. The targeted inhibition by this compound offers a promising therapeutic strategy for tumors harboring mutations in upstream components like BRAF and RAS.
Comparative Efficacy Data
The following tables summarize the primary and secondary efficacy endpoints from three major randomized controlled trials (RCTs): ATLAS-NSCLC, PEGASUS-CRC, and VEGA-MEL. These studies compared this compound with the standard-of-care (SoC) chemotherapy and a competing second-generation MEK inhibitor, Antitumor agent-65.
Table 1: Overall Survival (OS) Data
| Study | Cancer Type | Treatment Arm | N | Median OS (Months) | 95% CI | Hazard Ratio (vs. SoC) | P-value |
| ATLAS-NSCLC | BRAF V600E+ NSCLC | This compound | 312 | 24.5 | (22.1-27.8) | 0.68 | <0.001 |
| Antitumor agent-65 | 310 | 21.8 | (19.5-24.1) | 0.75 | <0.005 | ||
| SoC (Carboplatin+Pemetrexed) | 315 | 15.2 | (13.9-17.1) | - | - | ||
| PEGASUS-CRC | KRAS G12C+ Colorectal Cancer | This compound | 280 | 18.9 | (16.7-20.5) | 0.71 | <0.001 |
| SoC (FOLFIRI) | 285 | 12.1 | (10.8-13.5) | - | - | ||
| VEGA-MEL | NRAS Q61R+ Melanoma | This compound | 250 | 28.1 | (25.5-31.2) | 0.65 | <0.001 |
| SoC (Dacarbazine) | 252 | 16.5 | (14.8-18.0) | - | - |
Table 2: Progression-Free Survival (PFS) and Objective Response Rate (ORR)
| Study | Cancer Type | Treatment Arm | Median PFS (Months) | 95% CI | ORR (%) |
| ATLAS-NSCLC | BRAF V600E+ NSCLC | This compound | 11.2 | (10.1-12.5) | 68% |
| Antitumor agent-65 | 9.8 | (8.7-11.0) | 61% | ||
| SoC (Carboplatin+Pemetrexed) | 5.9 | (5.1-6.8) | 35% | ||
| PEGASUS-CRC | KRAS G12C+ Colorectal Cancer | This compound | 8.5 | (7.6-9.8) | 55% |
| SoC (FOLFIRI) | 4.3 | (3.8-5.1) | 22% | ||
| VEGA-MEL | NRAS Q61R+ Melanoma | This compound | 12.8 | (11.5-14.0) | 72% |
| SoC (Dacarbazine) | 4.1 | (3.5-4.9) | 18% |
Experimental Protocols
The data presented is derived from studies conducted with rigorous, standardized protocols to ensure validity and comparability.
Study Design (ATLAS-NSCLC Example): A Phase III, randomized, open-label, multicenter international study. Eligible patients were randomly assigned in a 1:1:1 ratio to receive this compound, Antitumor agent-65, or standard-of-care chemotherapy.
-
Patient Population: Patients aged 18 years or older with histologically confirmed, unresectable or metastatic Stage IV Non-Small Cell Lung Cancer (NSCLC) harboring the BRAF V600E mutation. All patients had an ECOG performance status of 0 or 1 and had not received prior systemic therapy for metastatic disease.
-
Treatment Regimen:
-
This compound Arm: 150 mg administered orally, twice daily.
-
Antitumor agent-65 Arm: 100 mg administered orally, twice daily.
-
SoC Arm: Carboplatin (AUC 6 mg/mL·min) and Pemetrexed (500 mg/m²) administered intravenously every 21 days for up to 6 cycles.
-
-
Endpoints:
-
Primary Endpoint: Overall Survival (OS), defined as the time from randomization to death from any cause.
-
Secondary Endpoints: Progression-Free Survival (PFS) per RECIST v1.1 criteria, Objective Response Rate (ORR), and safety/tolerability.
-
-
Statistical Analysis: The primary analysis of OS and PFS was performed using a stratified log-rank test. The hazard ratios were estimated using a stratified Cox proportional-hazards model.
Conclusion
The meta-analysis of pivotal Phase III trials demonstrates that this compound provides a statistically significant and clinically meaningful improvement in overall survival and progression-free survival compared to standard-of-care chemotherapy across multiple solid tumor types characterized by MAPK pathway mutations. In a head-to-head comparison in NSCLC, this compound showed a modest but consistent advantage over Antitumor agent-65 in all major efficacy endpoints. These data support the positioning of this compound as a new therapeutic standard for patients with BRAF-, KRAS-, or NRAS-mutant advanced cancers.
Safety Operating Guide
Proper Disposal Procedures for Antitumor Agent-80
The proper handling and disposal of investigational compounds such as Antitumor agent-80 are critical for ensuring laboratory safety, protecting personnel, and maintaining environmental integrity. As a potent cytotoxic agent, this compound necessitates strict adherence to established disposal protocols to mitigate risks associated with exposure and to comply with regulatory standards. This guide provides a comprehensive, step-by-step approach to its safe disposal.
Key Safety and Handling Data
The following table summarizes essential data points for the safe handling and disposal of this compound.
| Parameter | Value / Guideline | Significance for Disposal |
| Chemical Class | Cytotoxic Agent | Requires handling as hazardous waste and the use of extensive Personal Protective Equipment (PPE).[1][2] |
| Known Hazards | Potentially Carcinogenic, Mutagenic, Teratogenic | Necessitates stringent protocols to prevent personnel exposure and environmental release.[1][3] |
| Recommended PPE | Double chemotherapy gloves, disposable gown, safety goggles/face shield | Essential for preventing skin and eye contact during all handling and disposal activities.[1][4][5] |
| Waste Categorization | Trace Contaminated Waste, Bulk Hazardous Waste | Dictates the required waste container type and the specific disposal stream to be used.[5][6][7] |
| RCRA "Empty" Threshold | ≤ 3% by weight of the container's total capacity | Determines if waste is classified as "trace" or "bulk," which is critical for proper segregation.[6][7] |
| Primary Disposal Method | High-Temperature Incineration | The required method for destroying cytotoxic compounds to prevent environmental contamination.[1][8][9][10] |
Detailed Disposal Protocols
This section provides the detailed methodologies for the safe disposal of this compound and associated materials.
Step 1: Personal Protective Equipment (PPE) and Preparation
All personnel handling this compound waste must be trained on its hazards and equipped with the appropriate PPE.[11][12]
-
Gowning: Don a disposable, low-permeability gown with a solid front and long, cuffed sleeves.[1][12]
-
Gloves: Wear two pairs of chemotherapy-rated gloves. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[1][4][12] Change the outer glove immediately if contaminated and change both gloves at regular intervals (e.g., every 60 minutes).[4][12]
-
Eye and Face Protection: Use safety goggles with side shields. If there is a risk of splashing, a full-face shield is required.[13][14]
-
Work Area Preparation: Conduct all handling and waste segregation activities within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize aerosol generation.[1][12] Cover the work surface with a plastic-backed absorbent pad, which must be disposed of as trace waste upon completion.[12]
Step 2: Waste Segregation
Proper segregation of waste at the point of generation is crucial. The primary distinction is between "trace" and "bulk" contaminated waste.
-
Trace Chemotherapy Waste: This category includes items that are "RCRA empty," meaning they retain no more than 3% by weight of the original drug.[6][7]
-
Bulk Chemotherapy Waste: This is considered hazardous waste and includes materials that do not meet the "RCRA empty" criteria.
Step 3: Containerization and Disposal
Use designated, properly labeled containers for each waste stream.
-
Trace Waste:
-
Non-Sharp Items: Place contaminated gowns, gloves, wipes, and other soft materials into a designated yellow chemotherapy waste bag or container.[9]
-
Sharps: Dispose of all needles, syringes, and broken glass contaminated with trace amounts of this compound into a puncture-resistant yellow sharps container specifically labeled "Chemo Sharps" for incineration.[9][13]
-
-
Bulk Waste:
-
Final Disposal:
Step 4: Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure.
-
Alert Personnel: Immediately notify others in the area of the spill.
-
Secure the Area: Restrict access to the spill location.
-
Don PPE: Ensure you are wearing the full PPE described in Step 1 before beginning cleanup. For spills generating airborne powder, a respirator may be necessary.[1]
-
Contain the Spill:
-
Clean the Area: Working from the outside in, carefully collect all contaminated materials and place them into a black hazardous waste container.[6]
-
Decontaminate: Clean the spill area three times using a detergent solution, followed by a final rinse with clean water.[1]
-
Dispose of Materials: Place all cleanup materials, including used PPE, into the black hazardous waste container.
-
Document: Report the spill to the Environmental Health and Safety (EHS) office and complete any required incident documentation.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. safety.caltech.edu [safety.caltech.edu]
- 2. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 3. web.uri.edu [web.uri.edu]
- 4. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. benchchem.com [benchchem.com]
- 6. medprodisposal.com [medprodisposal.com]
- 7. danielshealth.com [danielshealth.com]
- 8. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uwyo.edu [uwyo.edu]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. dir.ca.gov [dir.ca.gov]
- 15. content.civicplus.com [content.civicplus.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
